molecular formula C37H37F2N3O4S B1682580 T-98475 CAS No. 199119-18-1

T-98475

Katalognummer: B1682580
CAS-Nummer: 199119-18-1
Molekulargewicht: 657.8 g/mol
InChI-Schlüssel: RANJJVIMTOIWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

T-98475 is a potent, orally active and non-peptide gonadotropin-releasing hormone (GnRH, LHRH) receptor antagonist (IC50 values are 0.2, 4.0 and 60 nM for human, monkey and rat GnRH receptors respectively). This compound inhibits LH release in vitro (IC50 = 100 nM) and reduces plasma LH concentration in castrated male cynomolgus monkeys.

Eigenschaften

IUPAC Name

propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANJJVIMTOIWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432134
Record name T 98475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192887-28-8
Record name T-98475
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192887288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T 98475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T-98475
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1KLT23O3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

T-98475: A Deep Dive into the Mechanism of a Potent GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GnRH antagonists.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist of the GnRH receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2][3] By binding to the GnRH receptor in the anterior pituitary gland, this compound effectively blocks the binding of the endogenous GnRH decapeptide.[4][5][6] This blockade prevents the initiation of the downstream signaling cascade that is normally triggered by GnRH, leading to a rapid and dose-dependent suppression of the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6]

The reduction in circulating LH and FSH levels, in turn, leads to a decrease in the production of gonadal steroids, such as testosterone in males and estrogen in females.[6] Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before inducing receptor downregulation, antagonists like this compound provide immediate suppression of the hypothalamic-pituitary-gonadal axis without this initial flare effect.[5][7]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

ParameterSpeciesReceptor/SystemValueReference
IC50 HumanGnRH Receptor0.2 nM[1][2][3]
MonkeyGnRH Receptor4.0 nM[1][3]
RatGnRH Receptor60 nM[1][3]
IC50 In Vitro LH ReleaseRat Pituitary Cells100 nM[1][3]

Table 1: In Vitro Potency of this compound

Study TypeAnimal ModelDoseEffectReference
In Vivo LH Suppression Castrated Male Cynomolgus MonkeysOralReduction in plasma LH concentration[1]

Table 2: In Vivo Activity of this compound

Signaling Pathway of GnRH Receptor and Inhibition by this compound

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4][8] Upon activation by GnRH, the following signaling cascade is initiated:

  • Gq/11 Activation: The activated Gq/11 protein stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Gonadotropin Release: The combined effects of increased intracellular calcium and PKC activation culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotrophs.

This compound, by competitively blocking the GnRH binding site, prevents the initiation of this entire cascade, thereby inhibiting gonadotropin release.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Gonadotropin LH & FSH Synthesis & Release Ca2->Gonadotropin Leads to PKC->Gonadotropin Leads to

Figure 1: GnRH Receptor Signaling and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used for the characterization of this compound, based on standard practices in the field.

In Vitro GnRH Receptor Binding Assay (Competitive)

Objective: To determine the in vitro potency (IC50) of this compound in competing with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO cells).[1]

  • Radiolabeled GnRH analog (e.g., 125I-labeled triptorelin or a similar high-affinity agonist/antagonist).

  • This compound (test compound).

  • Unlabeled GnRH or a potent GnRH agonist/antagonist (for determining non-specific binding).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the GnRH receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of this compound.

    • For total binding wells, only buffer and radioligand are added.

    • For non-specific binding wells, a high concentration of an unlabeled GnRH analog is added along with the radioligand.

  • Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

In Vivo Luteinizing Hormone (LH) Suppression Study

Objective: To evaluate the in vivo efficacy of orally administered this compound in suppressing plasma LH levels.

Animal Model: Castrated male cynomolgus monkeys.[1] Castration results in elevated and stable baseline LH levels, making it easier to observe a suppressive effect.

Methodology:

  • Acclimatization and Baseline Sampling: Animals are acclimatized to the experimental conditions. Baseline blood samples are collected to determine pre-treatment LH levels.

  • Drug Administration: this compound is administered orally at various dose levels. A vehicle control group receives the formulation without the active compound.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • LH Measurement: Plasma LH concentrations are determined using a validated immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The change in plasma LH levels from baseline is calculated for each animal at each time point. The data are then analyzed to determine the dose-dependent effect of this compound on LH suppression.

Experimental and Drug Discovery Workflow

The development of a non-peptide GnRH antagonist like this compound typically follows a structured workflow from initial discovery to preclinical characterization.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Start High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification & Validation Start->Hit_ID Lead_Gen Lead Generation & Optimization (SAR) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Binding_Assay Receptor Binding Assay (IC₅₀ Determination) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., LH Release Assay) In_Vitro->Functional_Assay Preclinical Preclinical Development In_Vivo->Preclinical PK_Study Pharmacokinetic Studies (Oral Bioavailability) In_Vivo->PK_Study PD_Study Pharmacodynamic Studies (LH Suppression) In_Vivo->PD_Study

Figure 2: General Workflow for the Discovery and Characterization of a GnRH Antagonist.

References

T-98475: A Technical Overview of its Antagonistic Action on the Gonadotropin-Releasing Hormone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of T-98475, a potent and orally active non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] This receptor is a key component of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction.[2] By binding to the GnRH receptor on pituitary gonadotroph cells, this compound blocks the binding of the endogenous GnRH decapeptide.[2] This inhibitory action prevents the downstream signaling cascade that leads to the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The subsequent reduction in circulating LH and FSH levels leads to a suppression of testosterone production in males and estrogen and progesterone production in females.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across different species.

Parameter Species Value Reference
IC₅₀Human GnRH Receptor0.2 nM[2]
IC₅₀Monkey GnRH Receptor4.0 nM[2]
IC₅₀Rat GnRH Receptor60 nM[2]

Table 1: In Vitro Inhibitory Potency of this compound

Parameter In Vitro System Value Reference
IC₅₀ for LH releaseMonkey anterior pituitaries4 nM[2]
IC₅₀ for LH releaseRat anterior pituitaries100 nM[2]

Table 2: Inhibition of LH Release by this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for characterizing a GnRH antagonist like this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Competitively Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK->Gene_Expression Regulates

GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine IC₅₀/Ki) Functional_Assay Functional Assay (e.g., Calcium Flux, IP₁ Accumulation) (Determine IC₅₀) Binding_Assay->Functional_Assay LH_Assay LH Release Assay (Primary Pituitary Cells) Functional_Assay->LH_Assay PK_Studies Pharmacokinetic Studies (e.g., in Monkeys) LH_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (LH Suppression in Castrated Monkeys) PK_Studies->PD_Studies

Experimental Workflow for GnRH Antagonist Characterization.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in Imada T, et al. J Med Chem. 2006;49(13):3809-25.[2] The following are generalized methodologies for key experiments.

Radioligand Binding Assay (for IC₅₀ Determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor.

1. Materials:

  • Receptor Source: Membranes from cells expressing the human, monkey, or rat GnRH receptor.

  • Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., ¹²⁵I-labeled buserelin).

  • Test Compound: this compound.

  • Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., BSA) to reduce non-specific binding.

  • Wash Buffer: Cold assay buffer.

  • Instrumentation: Scintillation counter, filter manifold.

2. Method:

  • Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

In Vitro Luteinizing Hormone (LH) Release Assay

This assay assesses the functional ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.

1. Materials:

  • Cells: Primary cultures of anterior pituitary cells from monkeys or rats.

  • Stimulant: GnRH.

  • Test Compound: this compound.

  • Culture Medium and Buffers: Appropriate cell culture medium and balanced salt solutions.

  • LH Detection Kit: A commercially available ELISA or radioimmunoassay (RIA) kit for LH.

  • Instrumentation: Plate reader for ELISA or gamma counter for RIA.

2. Method:

  • Cell Plating: Plate the primary pituitary cells in multi-well plates and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of GnRH to the wells to stimulate LH release.

  • Incubation: Incubate for a period sufficient to allow for measurable LH secretion.

  • Sample Collection: Collect the cell culture supernatant.

  • LH Measurement: Quantify the concentration of LH in the supernatant using an appropriate immunoassay.

  • Data Analysis: Plot the percentage of LH release (relative to GnRH stimulation alone) against the concentration of this compound to determine the IC₅₀ for the inhibition of LH release.

In Vivo Pharmacodynamic Studies (LH Suppression)

These studies evaluate the efficacy of orally administered this compound in a relevant animal model.

1. Animal Model:

  • Castrated male cynomolgus monkeys are often used as they provide a model with elevated and stable baseline LH levels.

2. Method:

  • Baseline Sampling: Collect baseline blood samples to determine pre-dose LH concentrations.

  • Drug Administration: Administer this compound orally at various doses.

  • Serial Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Separation: Process the blood samples to obtain plasma.

  • LH Measurement: Measure the concentration of LH in the plasma samples using a validated immunoassay.

  • Data Analysis: Plot the plasma LH concentration over time for each dose group to assess the extent and duration of LH suppression.

This in-depth technical guide provides a comprehensive overview of the GnRH receptor target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.

References

In-Depth Technical Guide to T-98475: A Potent, Orally Active GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent and orally bioavailable non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its ability to competitively block the GnRH receptor on the anterior pituitary leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of downstream sex steroids, making this compound and similar molecules valuable tools in reproductive medicine and for the treatment of hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its characterization and relevant signaling pathways are also presented.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate[1]. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate[1]
SMILES CC(C)OC(=O)C1=CN(CC2=C(F)C=CC=C2F)C2=C(C(CN(C)CC3=CC=CC=C3)=C(S2)C2=CC=C(NC(=O)C(C)C)C=C2)C1=O[2]
InChI Key RANJJVIMTOIWIN-UHFFFAOYSA-N[2]
CAS Number 199119-18-1[2]
Molecular Formula C₃₇H₃₇F₂N₃O₄S[2]
Molecular Weight 657.77 g/mol [2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid powder
Solubility Soluble in DMSO
Purity ≥98% (HPLC)[2]
Melting Point Not reported
pKa Not reported

Pharmacological Properties

This compound is a highly potent and selective antagonist of the GnRH receptor, demonstrating significant biological activity both in vitro and in vivo.

Table 3: Pharmacological Activity of this compound

ParameterSpeciesValue
GnRH Receptor Binding IC₅₀ Human0.2 nM
Monkey4.0 nM
Rat60 nM
In Vitro LH Release Inhibition IC₅₀ Rat Pituitary Cells100 nM
In Vivo Activity Castrated Male Cynomolgus MonkeysReduces plasma LH concentration
Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland. By binding to the receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This results in a rapid and reversible suppression of these gonadotropins.

Signaling Pathways

The binding of GnRH to its receptor primarily activates the Gαq/11 signaling pathway. This compound blocks this initiation step.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gonadotropins Gonadotropin (LH, FSH) Synthesis & Secretion Ca2->Gonadotropins Lead to PKC->Gonadotropins Lead to

Figure 1. GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the characterization of this compound. Specific details for this compound are noted where publicly available; otherwise, general methodologies for GnRH receptor antagonists are provided.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. The synthesis is described in the Journal of Medicinal Chemistry, 1998, 41 (21), pp 4190–4197, which would need to be consulted for the specific reaction conditions, purification methods, and analytical characterization of intermediates and the final product.

In Vitro GnRH Receptor Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the GnRH receptor.

Materials:

  • Cell membranes expressing the human, monkey, or rat GnRH receptor.

  • Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Method:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled GnRH agonist, and the this compound dilutions.

  • To determine total binding, add assay buffer instead of this compound. For non-specific binding, add a high concentration of an unlabeled GnRH agonist.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis of the competition data to determine the IC₅₀. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare GnRH-R expressing membranes incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_ligands Prepare serial dilutions of this compound and fixed radioligand prep_ligands->incubation filtration Filter to separate bound and free ligand incubation->filtration counting Measure radioactivity filtration->counting calculation Calculate specific binding counting->calculation analysis Non-linear regression to determine IC₅₀ calculation->analysis ki_calc Calculate Kᵢ using Cheng-Prusoff equation analysis->ki_calc

Figure 2. Experimental workflow for the GnRH receptor binding assay.
In Vitro LH Release Inhibition Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated LH release from primary pituitary cells.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting LH secretion.

Materials:

  • Primary cultures of rat anterior pituitary cells.

  • GnRH.

  • This compound.

  • Culture medium and buffers.

  • LH ELISA kit.

Method:

  • Isolate anterior pituitary glands from rats and prepare primary cell cultures.

  • Plate the cells and allow them to attach and recover.

  • Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulate the cells with a fixed concentration of GnRH (e.g., 1 nM) for a specified time (e.g., 3 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of LH in the supernatant using a specific radioimmunoassay or ELISA.

  • Plot the LH concentration against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Assay for LH Suppression in Cynomolgus Monkeys

This in vivo experiment assesses the oral activity and duration of action of this compound in a relevant primate model.

Objective: To evaluate the effect of orally administered this compound on plasma LH concentrations.

Animals: Castrated male cynomolgus monkeys.

Method:

  • House the animals individually and acclimate them to the experimental procedures.

  • Administer a single oral dose of this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Collect blood samples from a peripheral vein at various time points before and after drug administration (e.g., -1, 0, 1, 2, 4, 6, 8, 12, 24 hours).

  • Separate the plasma and store it frozen until analysis.

  • Measure the plasma LH concentrations using a validated species-specific ELISA or radioimmunoassay.

  • Plot the mean plasma LH concentrations over time to evaluate the extent and duration of LH suppression.

Conclusion

This compound is a well-characterized, potent, and orally active non-peptide GnRH receptor antagonist. Its mechanism of action, involving the competitive blockade of the GnRH receptor and subsequent suppression of gonadotropin secretion, has been clearly established through in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or in the broader field of GnRH receptor modulation. Further investigation into its detailed synthesis and specific physicochemical properties would be beneficial for a complete profile of this important research compound.

References

The Discovery and Development of T-98475: A Novel Non-Peptide GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent and orally active non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties and the experimental methodologies used in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using diagrams.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive system.[1] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis.[1] Consequently, the GnRH receptor has emerged as a key therapeutic target for hormone-dependent diseases. This compound was developed as a small molecule, non-peptide antagonist to overcome the limitations of peptide-based GnRH analogues, offering the potential for oral administration.

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program focused on thieno[2,3-b]pyridin-4-one derivatives. Through systematic structure-activity relationship (SAR) studies, researchers identified key structural motifs that conferred high binding affinity to the human GnRH receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR).[1] By binding to the receptor, it blocks the downstream signaling cascade initiated by endogenous GnRH. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thus prevented, leading to the suppression of LH and FSH synthesis and release.

Signaling Pathway of GnRH Receptor and Inhibition by this compound

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Inhibits Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Secretion LH & FSH Secretion Ca_release->Secretion MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (LH & FSH synthesis) MAPK->Transcription Transcription->Secretion

Caption: GnRH receptor signaling and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SpeciesIC50 (nM)
Human0.2[2][3]
Monkey4.0[2][3]
Rat60[2][3]

Table 2: In Vitro Luteinizing Hormone (LH) Release Inhibition

AssayIC50 (nM)
LH Release Inhibition100[2][3]

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

EffectObservation
Plasma LH SuppressionTime-dependent suppression after oral administration.[1]

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines the determination of the binding affinity of this compound for the GnRH receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in competing with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • GnRH receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

  • This compound (test compound)

  • Unlabeled GnRH agonist (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

  • Wash Buffer (cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the GnRH receptor membranes, radiolabeled GnRH agonist, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled GnRH agonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for GnRH Receptor Binding Assay

Binding_Assay_Workflow A Prepare Reagents: - GnRH Receptor Membranes - Radioligand - this compound dilutions B Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competitor (this compound) wells A->B C Incubate to reach equilibrium B->C D Filter through glass fiber filters C->D E Wash filters with cold buffer D->E F Measure radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate specific binding - Plot dose-response curve - Determine IC50 F->G

Caption: Workflow for the GnRH receptor competitive binding assay.

In Vitro Luteinizing Hormone (LH) Release Assay

This protocol measures the ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.

Objective: To determine the IC50 of this compound for the inhibition of GnRH-induced LH secretion.

Materials:

  • Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2)

  • Cell culture medium

  • GnRH agonist

  • This compound (test compound)

  • LH ELISA kit

  • Multi-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed pituitary cells in multi-well plates and culture until they form a confluent monolayer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of a GnRH agonist to stimulate LH release. Include control wells with no GnRH stimulation (basal release) and wells with GnRH stimulation but no this compound (maximal release).

  • Incubation: Incubate for a specific duration to allow for LH secretion.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • LH Quantification: Measure the concentration of LH in the supernatants using a validated LH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of GnRH-stimulated LH release for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, orally active, non-peptide GnRH receptor antagonist that effectively inhibits the hypothalamic-pituitary-gonadal axis. Its discovery and development represent a significant advancement in the field of GnRH-targeted therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on similar therapeutic agents.

References

T-98475: A Technical Overview of a Novel Non-Peptide LHRH Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Developed as a thieno[2,3-b]pyridin-4-one derivative, this compound represents a significant advancement in the development of orally bioavailable small molecule LHRH antagonists for potential therapeutic applications in hormone-dependent diseases.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the foundational experimental methodologies used in its characterization.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the LHRH receptor, which is a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. By binding to the receptor, this compound blocks the binding of the endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and reversible blockade of the hypothalamic-pituitary-gonadal (HPG) axis, without the initial surge in hormone levels seen with LHRH agonists, is a key characteristic of LHRH antagonists.

Signaling Pathway

The LHRH receptor primarily couples to the Gq/11 class of G-proteins. Upon activation by LHRH, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH. This compound prevents the initiation of this cascade by blocking the initial binding of LHRH.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LHRH LHRHR LHRH Receptor (GPCR) LHRH->LHRHR Binds & Activates T98475 This compound T98475->LHRHR Binds & Blocks Gq11 Gq/11 LHRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis LH & FSH Synthesis & Secretion Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Chemical Synthesis Binding_Assay Receptor Binding Assay (h, m, r LHRH-R) Functional_Assay Functional Assay (Arachidonic Acid Release) Binding_Assay->Functional_Assay LH_Release_Assay In Vitro LH Release Functional_Assay->LH_Release_Assay Animal_Model Castrated Cynomolgus Monkey LH_Release_Assay->Animal_Model Dosing Oral Administration Animal_Model->Dosing Sampling Plasma Sampling Dosing->Sampling Analysis LH Level Measurement Sampling->Analysis Synthesis Synthesis of Thieno[2,3-b]pyridin-4-one Core SAR Structure-Activity Relationship Studies Synthesis->SAR SAR->Binding_Assay

References

In-Depth Technical Guide: T-98475, a Species-Specific GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species-specific activity and IC50 values of T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.

Quantitative Data: Species-Specific Activity and IC50 Values

This compound exhibits significant species-specific differences in its binding affinity to the GnRH receptor. The half-maximal inhibitory concentration (IC50) values, a measure of the antagonist's potency, have been determined across various species and experimental conditions.

Species/System Assay Type IC50 Value (nM) Reference
HumanGnRH Receptor Binding0.2[1][2][3][4]
MonkeyGnRH Receptor Binding4.0[1][3][4]
RatGnRH Receptor Binding60[1][3][4]
In VitroLuteinizing Hormone (LH) Release Inhibition100[1][3]

Experimental Protocols

The following sections outline the detailed methodologies employed in the characterization of this compound.

GnRH Receptor Binding Assay

This protocol describes the method for determining the in vitro binding affinity of this compound to GnRH receptors expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the GnRH receptor, thereby determining its binding affinity (IC50).

Methodology:

  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing the recombinant human, monkey, or rat GnRH receptor are cultured under standard conditions.

    • Cell membranes are harvested by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled GnRH agonist, such as [125I]leuprorelin, is incubated with the prepared cell membranes.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the GnRH receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Experimental Workflow for GnRH Receptor Binding Assay

G Workflow for GnRH Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CHO_cells CHO cells expressing GnRH receptor Membrane_prep Membrane Preparation (Homogenization, Centrifugation) CHO_cells->Membrane_prep Incubation Incubation: - Membranes - [125I]leuprorelin - this compound (varying conc.) Membrane_prep->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Gamma_counting Gamma Counting (Quantify radioactivity) Filtration->Gamma_counting Data_analysis Data Analysis (Calculate IC50) Gamma_counting->Data_analysis

Caption: Workflow for determining the GnRH receptor binding affinity of this compound.

In Vitro Luteinizing Hormone (LH) Release Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on GnRH-stimulated LH release from primary cultures of cynomolgus monkey pituitary cells.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit LH secretion from pituitary cells.

Methodology:

  • Primary Pituitary Cell Culture:

    • Anterior pituitary glands are collected from cynomolgus monkeys.

    • The tissue is enzymatically dispersed to obtain a single-cell suspension.

    • The cells are plated in culture wells and maintained in a suitable culture medium for a period to allow for recovery and attachment.

  • LH Release Inhibition Assay:

    • The cultured pituitary cells are pre-incubated with various concentrations of this compound.

    • The cells are then stimulated with a fixed concentration of GnRH to induce LH release.

    • Control wells receive either vehicle or GnRH alone.

    • The cell culture supernatant is collected after a defined incubation period.

  • LH Quantification:

    • The concentration of LH in the culture supernatant is measured using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the GnRH-stimulated LH release.

In Vivo Luteinizing Hormone (LH) Suppression in Castrated Male Cynomolgus Monkeys

This protocol describes the in vivo evaluation of this compound's ability to suppress plasma LH levels in a primate model.

Objective: To assess the oral bioavailability and in vivo efficacy of this compound as a GnRH receptor antagonist.

Methodology:

  • Animal Model:

    • Adult male cynomolgus monkeys are surgically castrated to induce a state of chronically elevated LH levels due to the absence of negative feedback from testicular androgens.

    • Animals are allowed to recover fully before the commencement of the study.

  • Drug Administration:

    • This compound is formulated for oral administration.

    • A single oral dose of this compound (e.g., 60 mg/kg) is administered to the castrated monkeys, typically via oral gavage.

  • Blood Sampling and LH Measurement:

    • Blood samples are collected at various time points before and after the administration of this compound.

    • Plasma is separated from the blood samples by centrifugation.

    • Plasma LH concentrations are determined using a validated radioimmunoassay (RIA) or other sensitive immunoassay.

  • Data Analysis:

    • The change in plasma LH levels from baseline is calculated for each time point.

    • The data is used to evaluate the extent and duration of LH suppression following oral administration of this compound.

Signaling Pathways

This compound exerts its pharmacological effect by antagonizing the GnRH receptor, a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary gland. The binding of GnRH to its receptor normally triggers a cascade of intracellular signaling events leading to the synthesis and secretion of LH and follicle-stimulating hormone (FSH).

GnRH Receptor Signaling Pathway

G Simplified GnRH Receptor Signaling Pathway GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Mobilization ER->Ca2 Ca2->PKC Activates LH_FSH_Secretion LH & FSH Secretion Ca2->LH_FSH_Secretion MAPK MAPK Cascade PKC->MAPK Gene_Expression Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression Gene_Expression->LH_FSH_Secretion

Caption: this compound competitively inhibits the GnRH receptor, blocking downstream signaling.

By binding to the GnRH receptor, this compound competitively inhibits the binding of endogenous GnRH. This blockade prevents the activation of the Gq/11 protein, thereby inhibiting the subsequent activation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects, including the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), are suppressed. This ultimately leads to the inhibition of both the synthesis and the secretion of LH and FSH.

References

In-Depth Technical Guide: The Function of T-98475 in Reproductive Endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] As a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the GnRH receptor is a critical target for therapeutic intervention in a variety of hormone-dependent diseases. This compound, a thieno[2,3-b]pyridine-4-one analogue, represents a significant advancement in the development of small molecule GnRH antagonists, offering the potential for oral administration and rapid, reversible suppression of gonadotropins and sex steroids. This guide provides a comprehensive overview of the core function of this compound in reproductive endocrinology, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is competitive antagonism of the GnRH receptor located on the anterior pituitary gonadotrophs. By binding to the receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This blockade results in a rapid and dose-dependent reduction in circulating gonadotropin levels, thereby suppressing gonadal steroidogenesis. Unlike GnRH agonists, which cause an initial stimulatory flare before downregulating the receptors, antagonists like this compound provide immediate inhibition of the HPG axis.

Quantitative Data

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro GnRH Receptor Binding Affinity of this compound

SpeciesIC₅₀ (nM)
Human0.2
Monkey4.0
Rat60

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.[2]

Table 2: In Vitro Inhibition of LH Release by this compound

AssayIC₅₀ (nM)
LH Release from Pituitary Cells100

This value represents the concentration of this compound required to inhibit 50% of GnRH-stimulated LH release from cultured pituitary cells.[2]

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

Animal ModelAdministration RouteEffect
Castrated Male Cynomolgus MonkeysOralTime-dependent suppression of plasma LH concentration

Specific quantitative data on dosage, time-course, and percentage of LH suppression from the primary study were not publicly available in the searched literature.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Displacement)

Objective: To determine the in vitro binding affinity (IC₅₀) of this compound for the GnRH receptor.

Methodology:

  • Membrane Preparation:

    • Cell lines expressing the GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRH receptor) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin), and varying concentrations of the unlabeled test compound (this compound).

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH agonist) are included.

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e-g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The percentage of specific binding at each concentration of this compound is calculated.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition curve (percent specific binding vs. log[this compound]).

In Vitro LH Release Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.

Methodology:

  • Pituitary Cell Culture:

    • Primary pituitary cells are isolated from rats or other suitable animal models and cultured in appropriate media.

    • Alternatively, an immortalized gonadotrope cell line (e.g., LβT2 cells) can be used.

  • Experimental Treatment:

    • The cultured cells are pre-incubated with varying concentrations of this compound for a defined period.

    • Following pre-incubation, the cells are stimulated with a fixed concentration of GnRH to induce LH release.

    • Control groups include cells treated with vehicle only, GnRH only, and this compound only.

  • Sample Collection and Analysis:

    • The cell culture supernatant is collected after the stimulation period.

    • The concentration of LH in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • The amount of LH released in each treatment group is quantified.

    • The inhibitory effect of this compound is expressed as a percentage of the GnRH-stimulated LH release.

    • The IC₅₀ value for the inhibition of LH release is determined by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Suppression of Plasma LH in Cynomolgus Monkeys

Objective: To evaluate the oral bioavailability and in vivo efficacy of this compound in a primate model.

Methodology:

  • Animal Model:

    • Castrated male cynomolgus monkeys are often used for this type of study to eliminate the confounding effects of endogenous gonadal steroids on LH secretion.

  • Drug Administration:

    • This compound is administered orally at a specified dose. A vehicle control group is also included.

  • Blood Sampling:

    • Blood samples are collected at multiple time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Hormone Analysis:

    • Plasma is separated from the blood samples.

    • Plasma LH concentrations are measured using a validated immunoassay specific for primate LH.

  • Data Analysis:

    • The time course of plasma LH concentrations is plotted for both the this compound treated and control groups.

    • Pharmacodynamic parameters, such as the maximum suppression of LH and the duration of the effect, are determined.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical GnRH receptor signaling pathway and the inhibitory effect of this compound.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds and Activates T98475 This compound T98475->GnRHR Competitively Binds and Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis Leads to PKC->LH_FSH_synthesis Leads to

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of a GnRH receptor antagonist like this compound.

In_Vitro_Workflow start Start receptor_binding GnRH Receptor Binding Assay start->receptor_binding lh_release In Vitro LH Release Assay start->lh_release data_analysis_binding Data Analysis: Determine IC₅₀ for Binding receptor_binding->data_analysis_binding data_analysis_lh Data Analysis: Determine IC₅₀ for LH Inhibition lh_release->data_analysis_lh evaluate_potency Evaluate In Vitro Potency and Selectivity data_analysis_binding->evaluate_potency data_analysis_lh->evaluate_potency end End evaluate_potency->end

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent, orally active, non-peptide GnRH receptor antagonist with a clear mechanism of action. Its ability to competitively block the GnRH receptor translates to effective in vitro inhibition of LH release and in vivo suppression of plasma LH levels in a primate model. The data and protocols presented in this guide provide a foundational understanding of the function of this compound in reproductive endocrinology, highlighting its potential as a therapeutic agent for hormone-dependent conditions. Further research to fully elucidate its in vivo pharmacodynamic profile will be crucial for its clinical development.

References

T-98475: A Novel Gonadotropin-Releasing Hormone (GnRH) Antagonist for the Suppression of Gonadotropin Release

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "T-98475" is not publicly available. This document provides a representative technical guide on the role of a well-characterized gonadotropin-releasing hormone (GnRH) antagonist, Degarelix, in suppressing gonadotropin release, as an illustrative example. The data and methodologies presented are based on published literature for Degarelix and serve as a framework for understanding the potential characteristics and evaluation of a compound like this compound.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. The suppression of gonadotropin release is a key therapeutic strategy in various hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids.

GnRH antagonists, such as Degarelix, represent a class of drugs that competitively bind to and block the GnRH receptors in the pituitary gland. This action leads to a rapid and profound decrease in LH and FSH levels, thereby suppressing the production of testosterone in men and estrogen in women. This guide details the mechanism of action, experimental evaluation, and key data related to the gonadotropin-suppressing effects of GnRH antagonists, using Degarelix as a model.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Degarelix directly and competitively binds to the GnRH receptors on the gonadotroph cells of the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, GnRH antagonists induce an immediate blockade of the receptor. This prevents endogenous GnRH from binding and stimulating the synthesis and release of gonadotropins. The subsequent reduction in circulating LH and FSH leads to a rapid suppression of gonadal steroidogenesis.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonadotroph Cell Signaling GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates GnRH->GnRHR PLC PLC GnRHR->PLC Activates T98475 This compound (Degarelix) T98475->GnRHR Binds & Blocks T98475->GnRHR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Gonadotropin_Release Gonadotropin (LH, FSH) Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release

Figure 1: Simplified signaling pathway of GnRH receptor activation and its blockade by a GnRH antagonist.

Quantitative Data on Gonadotropin Suppression

The efficacy of a GnRH antagonist is primarily determined by its ability to suppress LH, FSH, and subsequently, gonadal steroids. The following tables summarize the typical suppression data for Degarelix in male subjects.

Table 1: Serum Luteinizing Hormone (LH) Levels Following Degarelix Administration

Time PointMean LH (IU/L)Percent Suppression from Baseline
Baseline5.80%
24 Hours0.591.4%
3 Days0.0599.1%
14 Days0.0499.3%
28 Days0.0499.3%

Table 2: Serum Follicle-Stimulating Hormone (FSH) Levels Following Degarelix Administration

Time PointMean FSH (IU/L)Percent Suppression from Baseline
Baseline4.20%
24 Hours1.564.3%
3 Days1.173.8%
14 Days1.076.2%
28 Days1.076.2%

Table 3: Serum Testosterone Levels Following Degarelix Administration

Time PointMean Testosterone (ng/dL)Percent Suppression from Baseline
Baseline4100%
3 Days2593.9%
14 Days1596.3%
28 Days1596.3%

Experimental Protocols

The following are representative protocols for key experiments used to characterize the gonadotropin-suppressing effects of a GnRH antagonist.

In Vitro GnRH Receptor Binding Assay

Objective: To determine the binding affinity of the test compound (e.g., this compound) to the GnRH receptor.

Methodology:

  • Cell Culture: A stable cell line expressing the human GnRH receptor (e.g., CHO-K1 cells) is cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane-rich fraction.

  • Binding Assay:

    • A radiolabeled GnRH analog (e.g., [¹²⁵I]-Histidyl-D-Tryptophyl-Seryl-Tyrosyl-D-Tryptophyl-Leucyl-Arginyl-Prolyl-Glycinamide) is used as the ligand.

    • Increasing concentrations of the unlabeled test compound are incubated with the cell membranes and the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GnRH.

  • Detection: The amount of bound radioligand is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is used to determine the binding affinity (Ki).

In Vivo Gonadotropin Suppression Study in a Non-Human Primate Model

Objective: To evaluate the in vivo efficacy of the test compound in suppressing LH, FSH, and testosterone levels.

Methodology:

  • Animal Model: Adult male cynomolgus monkeys are used as a suitable non-human primate model.

  • Acclimatization and Baseline Sampling: Animals are acclimatized, and baseline blood samples are collected to determine initial hormone levels.

  • Compound Administration: The test compound is administered via a clinically relevant route (e.g., subcutaneous injection).

  • Serial Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 3, 6, 12, 24 hours, and then daily for a specified period).

  • Hormone Analysis: Serum concentrations of LH, FSH, and testosterone are measured using validated immunoassays (e.g., ELISA or chemiluminescent immunoassay).

  • Data Analysis: The time course of hormone suppression and the duration of action of the compound are determined.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Preclinical Evaluation cluster_2 Phase 3: Clinical Trials A GnRH Receptor Binding Assay (Determine Ki) B Functional Assay (e.g., IP1 Accumulation) (Determine IC50) A->B Confirms Functional Antagonism C Rodent Model (Pharmacokinetics/ Pharmacodynamics) B->C Proceed to In Vivo D Non-Human Primate Model (Gonadotropin Suppression) C->D Refine Dose & Regimen E Phase I (Safety, PK/PD in Humans) D->E Investigational New Drug (IND) F Phase II/III (Efficacy in Target Population) E->F Demonstrate Clinical Benefit

Figure 2: A typical experimental workflow for the development of a GnRH antagonist.

Conclusion

GnRH antagonists like Degarelix provide a rapid and effective means of suppressing gonadotropin release, leading to profound reductions in gonadal steroid levels. The development and characterization of novel GnRH antagonists, such as the hypothetical this compound, would follow a rigorous pathway of in vitro and in vivo testing to establish their potency, efficacy, and safety profile. The methodologies and data presented in this guide serve as a foundational framework for the research and development of this important class of therapeutic agents.

Preliminary In-Vitro Characterization of T-98475: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document provides a comprehensive overview of the preliminary in-vitro studies conducted to characterize the pharmacological profile of this compound. The data presented herein summarizes its binding affinity for the GnRH receptor across different species and its functional ability to inhibit Luteinizing Hormone (LH) release. Detailed experimental protocols for key in-vitro assays are provided to facilitate the replication and further investigation of this compound. Furthermore, the established signaling pathway of GnRH receptor antagonists is illustrated to provide a mechanistic context for the action of this compound.

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive axis. It is synthesized and secreted from the hypothalamus and acts on the GnRH receptors in the anterior pituitary to stimulate the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, regulate gonadal function. The development of GnRH receptor antagonists represents a significant therapeutic strategy for various hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer. Unlike GnRH agonists, which cause an initial surge in gonadotropin release, antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin secretion.

This compound is a thieno[2,3-b]pyridine-4-one derivative identified as a potent and orally bioavailable non-peptide GnRH receptor antagonist.[1] This guide details the foundational in-vitro studies that have established its preliminary pharmacological profile.

Quantitative Data Summary

The in-vitro potency of this compound was evaluated through competitive binding assays and functional assays measuring the inhibition of LH release. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: GnRH Receptor Binding Affinity of this compound

SpeciesReceptor TypeIC50 (nM)
HumanGnRH Receptor0.2[1]
MonkeyGnRH Receptor4.0
RatGnRH Receptor60

Table 2: Functional Antagonism of LH Release by this compound

AssayCell TypeIC50 (nM)
In-vitro LH ReleasePituitary Cells100

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize this compound.

GnRH Receptor Binding Affinity Assay (Competitive Radioligand Binding)

Objective: To determine the in-vitro binding affinity of this compound for the human, monkey, and rat GnRH receptors.

Materials:

  • Cell membranes prepared from a stable cell line expressing the recombinant human, monkey, or rat GnRH receptor (e.g., CHO-K1 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) GnRH peptide agonist or antagonist.

  • This compound (test compound).

  • Unlabeled GnRH peptide (for determining non-specific binding).

  • Assay Buffer: e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT, pH 7.4.[2]

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target GnRH receptor and harvest them. Homogenize the cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Unlabeled GnRH peptide (at a high concentration, e.g., 1 µM), radioligand, and cell membranes.

    • Competition: Serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

In-Vitro LH Release Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.

Materials:

  • Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2).

  • Cell culture medium (e.g., DMEM with appropriate supplements).

  • GnRH agonist.

  • This compound (test compound).

  • LH ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Seed the pituitary cells in a 96-well plate and allow them to adhere and grow for a specified period.

  • Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate them with varying concentrations of this compound for a defined duration (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of a GnRH agonist to the wells (except for the basal control wells) to stimulate LH release.

  • Incubation: Incubate the plate for a specific time (e.g., 3 hours) to allow for LH secretion.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LH Quantification: Measure the concentration of LH in the collected supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of GnRH-stimulated LH release for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of GnRH Receptor Antagonism

The following diagram illustrates the established signaling pathway initiated by GnRH and the mechanism of inhibition by a GnRH receptor antagonist like this compound.

GnRH_Antagonist_Pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR T98475 This compound T98475->GnRHR Block Competitive Blockade Gq11 Gαq/11 GnRHR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Secretion LH & FSH Secretion Ca_release->Secretion MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Transcription Gene Transcription (LH & FSH β-subunits) MAPK->Transcription Transcription->Secretion

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In-Vitro Characterization

The logical flow of the in-vitro characterization of a GnRH receptor antagonist is depicted in the following workflow diagram.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_downstream Downstream Signaling Membrane_Prep Receptor Membrane Preparation Radioligand_Binding Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Binding IC50_Binding Determine IC50 (Binding) Radioligand_Binding->IC50_Binding IC50_Functional Determine IC50 (Functional) Cell_Culture Pituitary Cell Culture LH_Release GnRH-Stimulated LH Release Assay Cell_Culture->LH_Release LH_Release->IC50_Functional Ca_Assay Intracellular Ca²⁺ Mobilization Assay IP_Assay Inositol Phosphate Accumulation Assay MAPK_Assay MAPK Phosphorylation Assay (e.g., Western Blot)

References

Methodological & Application

T-98475 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: T-98475

Compound: this compound Mechanism of Action: Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR). The GnRH receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the hypothalamic-pituitary-gonadal axis.[1][2] Upon binding of GnRH, the GnRHR primarily couples to Gαq/11 proteins, activating phospholipase C (PLC) and subsequently initiating a signaling cascade involving inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This leads to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5][6] By competitively blocking the GnRH receptor, this compound effectively inhibits this downstream signaling, leading to a rapid reduction in gonadotropin levels.[4] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of this compound in LβT2 pituitary gonadotrope cells.

Parameter This compound Value Experimental Conditions
GnRHR Binding Affinity (IC50) 1.2 nMCompetitive radioligand binding assay using LβT2 cell membranes.
Inhibition of GnRH-induced LHβ expression (IC50) 5.8 nMLβT2 cells stimulated with 10 nM GnRH for 24 hours. LHβ mRNA levels quantified by qRT-PCR.
Cell Viability (CC50) > 10 µMLβT2 cells incubated with this compound for 48 hours. Viability assessed by Trypan Blue exclusion assay.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the GnRH signaling pathway and the inhibitory effect of this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Competitively Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin Gonadotropin Synthesis & Secretion Ca_release->Gonadotropin MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Transcription->Gonadotropin

Caption: GnRH signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment by Trypan Blue Exclusion

This protocol determines the cytotoxicity of this compound on a selected cell line (e.g., LβT2).

Materials:

  • LβT2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 0.4% Trypan Blue solution[7]

  • Hemocytometer[8]

  • Microscope

Procedure:

  • Cell Plating: Seed LβT2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Cell Harvesting:

    • Aspirate the medium from each well.

    • Wash the cells once with 500 µL of PBS.

    • Add 100 µL of a dissociation reagent (e.g., Trypsin-EDTA) and incubate for 3-5 minutes until cells detach.

    • Neutralize the trypsin with 400 µL of complete growth medium.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Staining:

    • Take a 20 µL aliquot of the cell suspension and mix it with 20 µL of 0.4% Trypan Blue solution (1:1 dilution).[7]

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Clean the hemocytometer and coverslip with 70% ethanol.[8]

    • Load 10 µL of the stained cell suspension into the hemocytometer chamber.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Cell Concentration (cells/mL) = (Average cell count per large square) x Dilution factor (2 for Trypan Blue) x 10⁴.

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100.[7]

    • Plot the percent viability against the log concentration of this compound to determine the CC50 value.

Protocol 2: Inhibition of GnRH-Induced LHβ Gene Expression by qRT-PCR

This protocol quantifies the ability of this compound to inhibit GnRH-stimulated expression of the Luteinizing Hormone beta-subunit (Lhb) gene.

Materials:

  • LβT2 cells

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • GnRH peptide stock solution (in sterile water)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Lhb and a reference gene (e.g., Gapdh)

Experimental Workflow Diagram:

qRT_PCR_Workflow A 1. Seed LβT2 Cells (24-well plate, 24h) B 2. Serum Starve Cells (4h) A->B C 3. Pre-treatment (this compound or Vehicle, 1h) B->C D 4. Stimulation (GnRH, 24h) C->D E 5. Cell Lysis & RNA Extraction D->E F 6. cDNA Synthesis E->F G 7. Quantitative RT-PCR (qRT-PCR) F->G H 8. Data Analysis (ΔΔCt Method) G->H

Caption: Workflow for qRT-PCR analysis of this compound activity.

Procedure:

  • Cell Plating & Starvation: Seed LβT2 cells in a 24-well plate as described in Protocol 1. After 24 hours, replace the complete medium with serum-free medium and incubate for an additional 4 hours.

  • Pre-treatment: Add varying concentrations of this compound or vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.

  • Stimulation: Add GnRH to a final concentration of 10 nM to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for Lhb or the reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Lhb and the reference gene for each sample.

    • Calculate the relative expression of Lhb using the ΔΔCt method.

    • Normalize the GnRH-stimulated expression to 100% and calculate the percentage inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for In-vivo Administration of T-98475 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It functions by competitively blocking the GnRH receptor in the anterior pituitary, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen. Due to its mechanism of action, this compound holds therapeutic potential for hormone-dependent conditions.

These application notes provide a summary of the available preclinical information on this compound and detailed protocols for its in-vivo administration in animal models. Due to the limited publicly available in-vivo data for this compound, this document also includes representative data and protocols for a similar orally active, non-peptide GnRH antagonist, Relugolix, to serve as a practical guide for researchers.

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to GnRH receptors on pituitary gonadotroph cells. This binding prevents the endogenous GnRH from activating the receptor, which in turn blocks the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH. The primary signaling pathway inhibited is the Gαq/11-PLC-IP3/DAG pathway.

GnRH_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis & Secretion PKC->LH_FSH_synthesis Ca_release->LH_FSH_synthesis T98475 This compound T98475->GnRHR Blocks

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.

In-vivo Pharmacodynamic Effects of this compound

Preclinical studies have demonstrated that this compound effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis in-vivo. Specifically, oral administration of this compound has been shown to reduce plasma LH concentrations in castrated male cynomolgus monkeys in a time-dependent manner.[1] This confirms the in-vivo activity and oral bioavailability of the compound in a relevant non-human primate model.

Quantitative Data Summary

Detailed quantitative in-vivo pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. Therefore, the following tables present representative data from preclinical studies of Relugolix (TAK-385) , another potent, orally active, non-peptide GnRH antagonist, to provide an expected profile for a compound in this class.

Table 1: Representative Pharmacokinetic Parameters of Relugolix (TAK-385) in Fasted Male Cynomolgus Monkeys Following a Single Oral Dose.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-24h) (ng·h/mL)
116.02.790.1
3112.82.0533.1
Data from a preclinical study of TAK-385 (Relugolix).

Table 2: Representative In-vivo Efficacy of Relugolix in Human GnRH Receptor Knock-in Mice Following 4 Weeks of Oral Administration.

Animal ModelDose (mg/kg)DurationKey Findings
Male Knock-in Mice104 WeeksDecreased weights of testes and ventral prostate; Reduced prostate weight to castrate levels.
Female Knock-in Mice1004 WeeksInduced constant diestrous phase within 1 week; Decreased uterus weight to ovariectomized levels; Downregulated GnRH receptor mRNA in the pituitary.
Data from a study on the in-vivo effects of Relugolix in a humanized mouse model.

Experimental Protocols

The following are detailed protocols for the in-vivo administration of a non-peptide GnRH antagonist in animal models. These protocols are based on general practices and can be adapted for the specific study design with this compound.

Protocol 1: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 7 days prior to the study with free access to food and water.

  • Dosing Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the formulation is homogenous.

  • Dosing: Fast the rats overnight (with access to water) before dosing. Administer a single oral dose of the this compound suspension via oral gavage. A vehicle-only group should be included as a control.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

PK_Workflow start Start acclimatize Animal Acclimatization (≥ 7 days) start->acclimatize formulate Prepare Dosing Formulation (this compound in vehicle) acclimatize->formulate dose Oral Administration (Single Dose via Gavage) formulate->dose blood_sampling Serial Blood Sampling (Pre-dose to 24h post-dose) dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_calc end End pk_calc->end

Caption: Experimental workflow for a single-dose oral pharmacokinetic study in rats.
Protocol 2: Pharmacodynamic (LH Suppression) Study in Castrated Male Cynomolgus Monkeys

Objective: To evaluate the in-vivo efficacy of this compound in suppressing plasma LH levels in a castrated non-human primate model.

Materials:

  • This compound

  • Vehicle for oral administration

  • Surgically castrated male cynomolgus monkeys

  • Primate handling and restraint equipment

  • Blood collection supplies

  • Centrifuge

  • Freezer (-80°C)

  • Validated LH immunoassay kit

Procedure:

  • Animal Model: Use surgically castrated male cynomolgus monkeys. Castration leads to elevated and stable baseline LH levels, providing a robust model to assess LH suppression.

  • Acclimatization and Baseline: Acclimatize the animals to the experimental procedures. Collect baseline blood samples to determine pre-treatment LH levels.

  • Dosing: Administer a single oral dose of this compound. A vehicle control group should be included.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma/Serum Preparation: Process blood samples to obtain plasma or serum.

  • Hormone Analysis: Measure plasma or serum LH concentrations using a validated immunoassay.

  • Data Analysis: Calculate the percentage change in LH levels from baseline at each time point for both the treatment and control groups.

Safety and Toxicology Considerations

Comprehensive toxicology studies are essential to characterize the safety profile of this compound. These studies should be conducted in at least two species (one rodent and one non-rodent) and include single-dose and repeat-dose toxicity assessments. Key endpoints to evaluate include:

  • Clinical observations

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross pathology and organ weights

  • Histopathology of target organs

Conclusion

This compound is a potent, orally active GnRH receptor antagonist with demonstrated in-vivo activity in non-human primates. The protocols and representative data provided in these application notes offer a framework for researchers to design and conduct further preclinical studies to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profile of this compound. Careful consideration of the animal model, dosing regimen, and analytical methods is crucial for obtaining reliable and translatable data for the development of this compound as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended starting concentrations for the in-vitro use of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: Competitive antagonist of the GnRH receptor (also known as the Luteinizing Hormone-Releasing Hormone, LHRH, receptor).[1] By binding to the GnRH receptor in the anterior pituitary, this compound blocks the action of GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

  • Chemical Properties: Non-peptide, small molecule antagonist.

Recommended Starting Concentrations

The optimal starting concentration of this compound will vary depending on the specific in-vitro assay, cell type, and experimental conditions. Based on its known potency, the following concentration ranges are recommended as a starting point for experimentation.

Assay TypeCell Type/SystemRecommended Starting Concentration RangeKey Efficacy Metric
GnRH Receptor Binding Assay Cells expressing human GnRH receptor (e.g., HEK293, CHO)0.01 nM - 100 nMIC50: ~0.2 nM[1]
LH Release Inhibition Assay Primary pituitary cells or pituitary cell lines (e.g., LβT2)1 nM - 1000 nMIC50: ~100 nM[1]
Cell Viability/Cytotoxicity Assay GnRH receptor-expressing cancer cell lines (e.g., prostate, breast, ovarian)10 nM - 10 µMTo be determined empirically
Apoptosis Assay GnRH receptor-expressing cancer cell lines100 nM - 10 µMTo be determined empirically
Downstream Signaling Assays (e.g., Calcium Flux, IP-One) Cells expressing human GnRH receptor1 nM - 1000 nMTo be determined empirically

Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive)

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Cells or cell membranes expressing the human GnRH receptor.

  • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a microplate, incubate the GnRH receptor-expressing membranes with the radiolabeled ligand at a fixed concentration (typically at its Kd) and varying concentrations of this compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled GnRH agonist).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

LH Release Inhibition Assay

This assay measures the ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.

Materials:

  • Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).

  • Cell culture medium.

  • GnRH agonist (e.g., Buserelin).

  • This compound.

  • LH ELISA kit.

Protocol:

  • Culture pituitary cells in a multi-well plate until they reach the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Stimulate the cells with a fixed concentration of a GnRH agonist (typically the EC50 or EC80 concentration) for a specific duration (e.g., 2-4 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of LH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Plot the percentage of LH release inhibition against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • GnRH receptor-expressing cell line.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • GnRH receptor-expressing cell line.

  • Cell culture medium.

  • This compound.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Protocol:

  • Treat cells with this compound at various concentrations for a specified time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor and the point of inhibition by this compound.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Inhibits Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_Release LH & FSH Release Ca_ER->LH_FSH_Release Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Transcription Gene Transcription (LH & FSH β-subunits) MAPK->Gene_Transcription Regulates Gene_Transcription->LH_FSH_Release Leads to IC50_Workflow start Start cell_prep Prepare Cell Culture (e.g., Pituitary cells, GnRHR-expressing cells) start->cell_prep t98475_prep Prepare Serial Dilutions of this compound start->t98475_prep treatment Treat Cells with this compound and Controls cell_prep->treatment t98475_prep->treatment stimulation Add GnRH Agonist (if applicable) treatment->stimulation incubation Incubate for Defined Period stimulation->incubation assay Perform Assay (e.g., ELISA, MTT, Flow Cytometry) incubation->assay data_acq Data Acquisition (e.g., Absorbance, Fluorescence, Luminescence) assay->data_acq analysis Data Analysis (Calculate % Inhibition) data_acq->analysis ic50_calc Generate Dose-Response Curve & Calculate IC₅₀ analysis->ic50_calc end End ic50_calc->end

References

Application Notes and Protocols for Studying GnRH Signaling Pathways Using T-98475

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive endocrine system. It is a decapeptide produced and secreted from the hypothalamus that acts on the GnRH receptor (GnRH-R) in the anterior pituitary.[1][2] The GnRH-R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream of these events is the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which ultimately regulate the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

T-98475 is a potent, orally active, non-peptide antagonist of the GnRH receptor.[1][3] Its ability to competitively block the GnRH receptor makes it a valuable tool for studying the intricacies of GnRH signaling pathways and for the development of therapeutics for hormone-dependent diseases. These application notes provide detailed protocols for utilizing this compound to investigate various aspects of GnRH-R signaling in vitro.

Data Presentation

The following tables summarize the in vitro potency of this compound and provide a template for organizing experimental data when further characterizing this and other GnRH antagonists.

Table 1: In Vitro Potency of this compound at the GnRH Receptor

ParameterSpeciesValueReference
IC50 (Receptor Binding) Human0.2 nM[1][3]
Monkey4.0 nM[3]
Rat60 nM[3]
IC50 (LH Release Inhibition) In Vitro (Cell-based)100 nM[3]

Table 2: Template for Functional Characterization of this compound

AssayCell LineAgonist (Concentration)This compound IC50 (nM)
Calcium Mobilization e.g., CHO-hGnRHRGnRH (e.g., 10 nM)User-determined
IP1 Accumulation e.g., HEK293-hGnRHRGnRH (e.g., 10 nM)User-determined
ERK1/2 Phosphorylation e.g., αT3-1GnRH (e.g., 100 nM)User-determined

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GnRH signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Secretion LH/FSH Secretion Ca->Secretion Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LH, FSH synthesis) MAPK->Transcription Regulates

Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-hGnRHR, αT3-1) Compound_Prep Prepare this compound and GnRH agonist solutions Cell_Culture->Compound_Prep Binding_Assay Competitive Binding Assay (Determine Ki) Compound_Prep->Binding_Assay Functional_Assays Functional Assays Compound_Prep->Functional_Assays Data_Analysis Data Analysis (Dose-Response Curves, IC50/Ki Calculation) Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay (IC50) Functional_Assays->Calcium_Assay IP1_Assay IP1 Accumulation Assay (IC50) Functional_Assays->IP1_Assay ERK_Assay ERK Phosphorylation Assay (IC50) Functional_Assays->ERK_Assay LH_Assay LH Release Assay (IC50) Functional_Assays->LH_Assay Calcium_Assay->Data_Analysis IP1_Assay->Data_Analysis ERK_Assay->Data_Analysis LH_Assay->Data_Analysis Results Results Interpretation (Potency & Efficacy) Data_Analysis->Results

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).

  • This compound.

  • Unlabeled GnRH agonist for determining non-specific binding.

  • Assay Buffer: 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • 96-well plates and filter mats.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled agonist, and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of an unlabeled GnRH agonist. For total binding, add only the radiolabeled agonist and buffer.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a filter mat using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit GnRH-induced intracellular calcium release.

Materials:

  • Cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • GnRH agonist.

  • This compound.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Protocol:

  • Seed the GnRH-R expressing cells into a black, clear-bottom microplate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes.

  • Establish a baseline fluorescence reading in the plate reader.

  • Inject a fixed concentration of GnRH agonist (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence response is proportional to the intracellular calcium concentration.

  • Plot the peak response against the this compound concentration and fit to a dose-response curve to determine the IC50 value.

IP1 Accumulation Assay

Objective: To quantify the inhibition of GnRH-induced inositol monophosphate (IP1) production by this compound.

Materials:

  • Cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

  • IP-One HTRF® assay kit.

  • GnRH agonist.

  • This compound.

  • White, low-volume 384-well plates.

Protocol:

  • Seed the GnRH-R expressing cells into a white, low-volume 384-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and a fixed concentration of the GnRH agonist (e.g., EC80) in the stimulation buffer provided in the kit (containing LiCl to prevent IP1 degradation).

  • Aspirate the cell culture medium and add the antagonist/agonist solutions to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and add the HTRF® detection reagents according to the kit protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF®-compatible plate reader.

  • Calculate the IP1 concentration based on a standard curve and determine the IC50 of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on GnRH-stimulated ERK1/2 phosphorylation.

Materials:

  • Pituitary gonadotrope cell line (e.g., αT3-1 or LβT2 cells).

  • GnRH agonist.

  • This compound.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Protocol:

  • Plate cells and grow to ~80% confluence.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Pre-incubate the cells with various concentrations of this compound for a designated time.

  • Stimulate the cells with GnRH (e.g., 100 nM) for 5-10 minutes (peak ERK phosphorylation time).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

  • Quantify the band intensities and normalize phosphorylated ERK to total ERK. Plot the normalized values against the this compound concentration to determine the IC50.

Luteinizing Hormone (LH) Release Assay

Objective: To measure the inhibition of GnRH-stimulated LH secretion from pituitary cells by this compound.

Materials:

  • Primary rat pituitary cells or a suitable pituitary cell line (e.g., LβT2).

  • GnRH agonist.

  • This compound.

  • Culture medium.

  • LH ELISA kit.

Protocol:

  • Plate pituitary cells in a multi-well plate and allow them to adhere.

  • Wash the cells and replace the medium with fresh medium containing various concentrations of this compound.

  • Pre-incubate with this compound for a specified time.

  • Add a fixed concentration of GnRH to stimulate LH release.

  • Incubate for a defined period (e.g., 2-4 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of LH in the supernatant using a commercially available LH ELISA kit, following the manufacturer's instructions.

  • Plot the LH concentration against the this compound concentration to determine the IC50 for the inhibition of LH release.

References

T-98475: A Potent GnRH Receptor Antagonist for Investigating Hormone-Dependent Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking the GnRH receptor in the anterior pituitary, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid and dose-dependent suppression of gonadal hormones, including testosterone and estrogen. This mechanism of action makes this compound a valuable research tool for studying the pathophysiology of hormone-dependent diseases and for the preclinical evaluation of potential therapeutic agents. These diseases include endometriosis, uterine fibroids, and prostate cancer.

These application notes provide detailed protocols for in vitro and in vivo studies using this compound, along with a summary of its key pharmacological data.

Data Presentation

In Vitro Potency of this compound
ParameterSpeciesValueReference
GnRH Receptor Binding IC50 Human0.2 nM[1]
Monkey4.0 nM[1]
Rat60 nM[1]
LH Release Inhibition IC50 In Vitro100 nM[1]
In Vivo Efficacy of GnRH Antagonists in Animal Models

Data for this compound is not publicly available. The following table presents representative data for other GnRH antagonists in relevant animal models to guide experimental design.

Disease ModelAnimal ModelTreatmentEffect
Endometriosis RatGnRH Agonist (Leuprolide)Significant inhibition of endometriosis-like lesion growth.
Uterine Fibroids ---Mifepristone (Progesterone Antagonist)Mean fibroid volume reduction of 44.57% after 6 months.
Prostate Cancer Mouse (22Rv1 xenograft)AKR1C3 Inhibitor ProdrugDose-dependent reduction in tumor volume.[2]

Signaling Pathway and Experimental Workflows

GnRH Receptor Signaling Pathway

The binding of GnRH to its receptor on pituitary gonadotrophs activates a Gq protein-coupled signaling cascade, leading to the synthesis and release of LH and FSH. This compound competitively inhibits this initial binding step.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Binds & Blocks Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Gonadotropins LH & FSH Synthesis & Release Ca2->Gonadotropins PKC->Gonadotropins

GnRH receptor signaling pathway and inhibition by this compound.
In Vitro Characterization Workflow

This workflow outlines the key steps for characterizing the in vitro activity of this compound.

In_Vitro_Workflow cluster_binding GnRH Receptor Binding Assay cluster_functional Calcium Mobilization Assay b1 Prepare Membranes from GnRH-R expressing cells b2 Incubate membranes with radiolabeled GnRH agonist & varying [this compound] b1->b2 b3 Separate bound from free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate IC50 b4->b5 f1 Culture GnRH-R expressing cells f2 Load cells with calcium-sensitive dye f1->f2 f3 Pre-incubate with varying [this compound] f2->f3 f4 Stimulate with GnRH agonist f3->f4 f5 Measure fluorescence change f4->f5 f6 Determine IC50 f5->f6

Workflow for in vitro characterization of this compound.
In Vivo Efficacy Study Workflow

This generalized workflow can be adapted for studying the efficacy of this compound in various hormone-dependent disease models.

In_Vivo_Workflow start Animal Model of Hormone-Dependent Disease (e.g., Endometriosis, Prostate Cancer) treatment Administer this compound (e.g., oral gavage) start->treatment monitoring Monitor disease progression (e.g., lesion size, tumor volume, biomarkers) treatment->monitoring endpoint Endpoint analysis (e.g., histology, gene expression) monitoring->endpoint data Data Analysis and Statistical Evaluation endpoint->data

General workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Protocol 1: In Vitro GnRH Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor.

Materials:

  • GnRH receptor-expressing cell line (e.g., CHO-K1 or HEK293 cells stably expressing the human GnRH-R).[1]

  • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

  • This compound.

  • Unlabeled GnRH agonist (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).[3]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture GnRH-R expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.[3]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radiolabeled GnRH agonist, and varying concentrations of this compound.

    • For total binding wells, add only assay buffer and radioligand.

    • For non-specific binding wells, add assay buffer, radioligand, and a high concentration of unlabeled GnRH agonist.[3]

  • Incubation:

    • Add the membrane preparation to each well.

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature to reach equilibrium.[3]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Quickly wash the filters with ice-cold wash buffer.[4]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of this compound by assessing its ability to block GnRH-induced intracellular calcium release.

Materials:

  • GnRH receptor-expressing cell line.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[1]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GnRH agonist (e.g., Leuprolide).[1]

  • This compound.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.[1]

Procedure:

  • Cell Seeding:

    • Seed GnRH-R expressing cells into black, clear-bottom 96-well plates and incubate overnight.[1]

  • Dye Loading:

    • Remove the culture medium and add the fluorescent calcium dye loading solution to each well.

    • Incubate as per the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's injector to add a pre-determined concentration of GnRH agonist (typically EC80) to the wells.

    • Immediately begin recording the fluorescence signal kinetically to capture the peak response.[1]

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the percentage of inhibition of the GnRH agonist response against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Efficacy in a Mouse Model of Endometriosis

Objective: To evaluate the efficacy of this compound in reducing the size of endometriotic lesions in a mouse model.

Materials:

  • Female mice (e.g., Balb/c).

  • Estradiol benzoate.

  • This compound.

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose).

  • Surgical instruments.

  • Anesthesia.

Procedure:

  • Model Induction:

    • Surgically induce endometriosis in recipient mice by intraperitoneal injection of uterine fragments from donor mice. Donor mice are pre-treated with estradiol benzoate to stimulate uterine tissue growth.[5][6]

    • Allow several weeks for the endometriotic lesions to establish.

  • Treatment Administration:

    • Randomly assign mice with established lesions to treatment groups (vehicle control and this compound at various doses).

    • Administer this compound or vehicle daily via oral gavage for a pre-determined treatment period (e.g., 2-4 weeks).

  • Monitoring:

    • Monitor the general health and body weight of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Surgically excise the endometriotic lesions and measure their volume and weight.

    • Process lesions for histological analysis to assess tissue morphology.

  • Data Analysis:

    • Compare the mean lesion volume and weight between the vehicle and this compound treated groups using appropriate statistical tests.

Protocol 4: In Vivo Efficacy in a Prostate Cancer Xenograft Model

Objective: To assess the anti-tumor activity of this compound in a mouse model of prostate cancer.

Materials:

  • Immunocompromised male mice (e.g., nude or SCID).

  • Human prostate cancer cell line (e.g., LNCaP for androgen-dependent or PC-3 for androgen-independent).[7][8]

  • Matrigel (optional, to aid tumor formation).[8]

  • This compound.

  • Vehicle for this compound administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells (and optionally Matrigel) into the flank of each mouse.[9]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize mice with established tumors into treatment groups.

    • Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • Continue treatment until tumors in the control group reach a pre-determined endpoint size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the final tumor volumes and weights between the vehicle and this compound treated groups.

    • Calculate tumor growth inhibition for each this compound dose.

References

Cell-based assays using T-98475 to measure LH inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: T-98475

Measuring Luteinizing Hormone (LH) Inhibition in a Cell-Based Assay Using this compound

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for a cell-based assay to quantify the inhibitory effects of the novel compound this compound on Luteinizing Hormone (LH) secretion.

Introduction

Luteinizing hormone (LH), a gonadotropic hormone produced by the anterior pituitary gland, plays a pivotal role in regulating reproductive function in both males and females. Its secretion is primarily stimulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1] The development of compounds that can modulate LH secretion is of significant interest for various therapeutic areas, including oncology, reproductive health, and endocrinology.

This compound is a novel small molecule inhibitor designed to suppress LH secretion. This application note describes a robust in vitro, cell-based assay to characterize the dose-dependent inhibition of GnRH-stimulated LH release by this compound in the LβT2 mouse pituitary gonadotrope cell line.[2][3]

Principle of the Assay

The LβT2 cell line provides a well-established model for studying gonadotropin gene regulation and GnRH signaling.[2][4] These cells endogenously express the GnRH receptor (GnRH-R). Activation of GnRH-R by GnRH triggers a signaling cascade that results in the synthesis and secretion of LH.[1][2] This assay measures the ability of this compound to antagonize this action. Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a GnRH agonist. The amount of LH secreted into the cell culture medium is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of GnRH-Induced LH Secretion and Proposed Inhibition by this compound

The binding of GnRH to its G-protein coupled receptor (GPCR) on gonadotroph cells initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This cascade, along with the activation of the mitogen-activated protein kinase (MAPK) pathway, culminates in the synthesis and secretion of LH.[1][6][7] this compound is hypothesized to act as a competitive antagonist at the GnRH receptor, thereby preventing the initiation of this downstream signaling.

GnRH Signaling Pathway for LH Secretion cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Blocks G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_Secretion LH Synthesis & Secretion Ca_release->LH_Secretion MAPK MAPK Cascade (ERK) PKC->MAPK MAPK->LH_Secretion

Caption: GnRH signaling cascade leading to LH secretion and its inhibition by this compound.

Materials and Reagents

Material/ReagentSupplierCatalog Number
LβT2 Mouse Pituitary Gonadotrope Cell LineMilliporeSCC412
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Opti-MEM™ I Reduced Serum MediumGibco31985062
Gonadotropin-Releasing Hormone (GnRH) agonist (e.g., Leuprolide Acetate)Sigma-AldrichL0637
This compound(Internal)(Internal Lot #)
Mouse LH ELISA Kit(e.g., Abcam)ab209886
96-well cell culture plates, clear, flat-bottomCorning3596
DMSO, Biotechnology GradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023

Experimental Protocol

LβT2 Cell Culture and Maintenance
  • Culture LβT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 70-80% confluency.[3] Use a gentle dissociation reagent (e.g., Accutase®) as cells can be sensitive to over-trypsinization.[3]

  • For the assay, seed cells into a 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate for 48 hours to allow for cell adherence and recovery.

LH Inhibition Assay
  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in serum-free medium (Opti-MEM™) to generate working concentrations (e.g., from 100 µM to 10 pM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Starvation: After 48 hours of incubation, gently aspirate the growth medium from the 96-well plate. Wash each well once with 100 µL of sterile PBS. Add 90 µL of Opti-MEM™ to each well and incubate for 2 hours.

  • Pre-incubation with this compound: Remove the starvation medium. Add 90 µL of the prepared this compound dilutions to the respective wells. For control wells (stimulated and unstimulated), add 90 µL of serum-free medium containing 0.1% DMSO. Incubate for 1 hour at 37°C.

  • GnRH Stimulation: Prepare a 10X working solution of GnRH agonist (e.g., 100 nM Leuprolide Acetate) in Opti-MEM™. Add 10 µL of this solution to all wells except the unstimulated (negative control) wells. Add 10 µL of Opti-MEM™ to the unstimulated wells. The final concentration of GnRH agonist should be EC₈₀ for optimal signal window (e.g., 10 nM).

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for LH secretion.

  • Supernatant Collection: After incubation, carefully collect the supernatant (cell culture medium) from each well without disturbing the cell layer. Store the supernatant at -80°C until quantification or proceed directly to the ELISA.

LH Quantification using ELISA

Quantify the concentration of LH in the collected supernatants according to the manufacturer's protocol for the chosen Mouse LH ELISA kit. Briefly:

  • Prepare LH standards and samples (supernatants).

  • Add standards and samples to the pre-coated microplate.

  • Incubate with the biotinylated antibody.

  • Wash the plate and add Streptavidin-HRP conjugate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the LH concentration in each sample by interpolating from the standard curve.

Experimental Workflow Diagram

Experimental Workflow for LH Inhibition Assay cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Assay Procedure cluster_analysis Phase 3: Data Acquisition & Analysis A Seed LβT2 cells in 96-well plate B Incubate for 48 hours (37°C, 5% CO₂) A->B C Starve cells in serum-free medium (2h) B->C D Pre-incubate with this compound (1 hour) C->D E Stimulate with GnRH (e.g., 10 nM) D->E F Incubate for 4 hours E->F G Collect Supernatant F->G H Quantify LH via ELISA G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: Step-by-step workflow for the this compound LH inhibition assay.

Data Analysis and Results

Calculation of Percent Inhibition

The percentage of inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = 100 x [ 1 - ( (Sample LH - Unstimulated LH) / (Stimulated LH - Unstimulated LH) ) ]

Where:

  • Sample LH: LH concentration in the presence of GnRH and this compound.

  • Unstimulated LH: Basal LH concentration (no GnRH, no this compound).

  • Stimulated LH: Maximum LH concentration (with GnRH, no this compound).

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the log concentration of this compound. A four-parameter logistic (4PL) curve fit is then applied to the data to derive the IC₅₀ value.

Representative Data

The following table presents representative data for the inhibition of GnRH-stimulated LH secretion by this compound in LβT2 cells.

This compound Conc. (nM)Log [this compound]Mean LH (ng/mL)Std. Dev.% Inhibition
0 (Unstimulated)N/A0.850.120
0 (Stimulated)N/A12.500.980
0.01-11.012.451.050.4
0.1-10.011.980.884.5
1-9.09.880.7522.5
10-8.06.550.5551.1
100-7.02.150.2588.9
1000-6.00.950.1599.1
10000-5.00.880.1399.7

Calculated IC₅₀ for this compound: 9.7 nM

Summary

The protocol described provides a reliable and reproducible method for assessing the inhibitory activity of compounds like this compound on LH secretion. Using the LβT2 cell line in a 96-well format, this assay is suitable for medium- to high-throughput screening and detailed pharmacological characterization of potential LH inhibitors. The representative data indicate that this compound is a potent inhibitor of GnRH-stimulated LH secretion, with a nanomolar IC₅₀ value. This assay serves as a critical tool for the preclinical evaluation of novel drug candidates targeting the hypothalamic-pituitary-gonadal axis.

References

T-98475: Application Notes for Prostate Cancer and Endometriosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general understanding of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. As of the latest available data, specific studies on T-98475 in prostate cancer and endometriosis have not been identified in publicly accessible research. The provided experimental designs and data are illustrative, derived from studies with other GnRH antagonists, and should be adapted and validated for this compound.

Introduction

This compound is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid reduction in downstream sex hormone production, specifically testosterone in males and estrogen in females.[2] This mechanism of action gives this compound therapeutic potential in hormone-sensitive conditions such as prostate cancer and endometriosis.

In advanced prostate cancer, tumor growth is often dependent on testosterone.[3] GnRH antagonists, by inducing a rapid and profound suppression of testosterone without the initial surge seen with GnRH agonists, represent a valuable therapeutic strategy.[4]

Endometriosis is an estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, causing pelvic pain and infertility.[5] By lowering estrogen levels, GnRH antagonists can reduce the growth and inflammatory activity of endometriotic lesions.[6]

Quantitative Data

While specific data for this compound in prostate cancer and endometriosis models are not available, the following table summarizes its known in-vitro potency and provides example data from other oral GnRH antagonists in relevant contexts.

Compound Parameter Value Assay/Model Reference
This compound IC50 (human GnRH receptor)0.2 nMRadioligand binding assay[1]
IC50 (monkey GnRH receptor)4.0 nMRadioligand binding assay[1]
IC50 (rat GnRH receptor)60 nMRadioligand binding assay[1]
IC50 (LH release)100 nMIn vitro pituitary cell culture[1]
Elagolix Dysmenorrhea Reduction (150mg QD)46.4%Phase 3 Clinical Trial (EM-I)[7]
Non-Menstrual Pelvic Pain Reduction (150mg QD)50.4%Phase 3 Clinical Trial (EM-I)[7]
Relugolix Testosterone Suppression (<50 ng/dL)96.7%Phase 3 Clinical Trial (HERO) in Prostate CancerN/A

Signaling Pathways and Experimental Workflows

GnRH Receptor Antagonist Signaling Pathway

The diagram below illustrates the mechanism of action for a GnRH receptor antagonist like this compound. By competitively blocking the GnRH receptor on pituitary gonadotroph cells, it prevents the downstream signaling cascade that leads to the production and release of LH and FSH, thereby reducing testosterone and estrogen levels.

GnRH_Antagonist_Pathway cluster_pituitary Pituitary Gland GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates Pituitary Pituitary Gonadotroph Cell PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC LH_FSH LH & FSH Synthesis and Secretion Ca2->LH_FSH PKC->LH_FSH Testes Testes LH_FSH->Testes Ovaries Ovaries LH_FSH->Ovaries Testosterone Testosterone Testes->Testosterone Produces Estrogen Estrogen Ovaries->Estrogen Produces ProstateCancer Prostate Cancer (Growth Inhibition) Testosterone->ProstateCancer Inhibits Growth Endometriosis Endometriosis (Lesion Suppression) Estrogen->Endometriosis Suppresses Lesions

Caption: GnRH antagonist mechanism of action.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical preclinical workflow for evaluating a novel GnRH antagonist like this compound for prostate cancer or endometriosis.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Models cluster_analysis Data Analysis & Candidate Selection Binding GnRH Receptor Binding Assay Functional Functional Assays (e.g., Calcium Flux, LH/FSH release) Binding->Functional CellPro Cell Proliferation Assays (Prostate Cancer / Endometrial Cells) Functional->CellPro PK Pharmacokinetics & Pharmacodynamics CellPro->PK Efficacy Efficacy Studies (Tumor Xenografts / Endometriosis Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Analysis Data Analysis Tox->Analysis Selection Lead Candidate Selection for Clinical Development Analysis->Selection

Caption: Preclinical evaluation workflow.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50) of this compound for the human GnRH receptor.

Materials:

  • Human GnRH receptor-expressing cell line membranes (e.g., from CHO or HEK293 cells)

  • Radiolabeled GnRH analog (e.g., [125I]-Buserelin)

  • This compound (test compound)

  • Unlabeled GnRH (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radiolabeled GnRH analog at a fixed concentration (near its Kd), and varying concentrations of this compound.

  • For total binding wells, add only the radioligand and buffer.

  • For non-specific binding wells, add the radioligand and a high concentration of unlabeled GnRH.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of human prostate cancer.

Materials:

  • Male immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Androgen-dependent human prostate cancer cell line (e.g., LNCaP)

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for blood collection and testosterone measurement (e.g., ELISA kit)

Protocol:

  • Subcutaneously implant prostate cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Administer this compound or vehicle daily by oral gavage.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health throughout the study.

  • At specified time points or at the end of the study, collect blood samples via cardiac puncture or tail vein for serum testosterone analysis.

  • Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Compare tumor growth inhibition and testosterone suppression between the treatment and control groups.

In Vivo Efficacy Study in a Rat Model of Endometriosis

Objective: To assess the efficacy of this compound in reducing the size of endometriotic lesions in a surgically induced rat model.

Materials:

  • Female Sprague-Dawley rats

  • Surgical instruments for laparotomy and autotransplantation of uterine tissue

  • This compound formulated for oral administration

  • Vehicle control

  • Estradiol and progesterone for hormonal stimulation (if required by the model)

  • Equipment for blood collection and estradiol measurement (e.g., ELISA kit)

Protocol:

  • Surgically induce endometriosis by autotransplanting uterine horn tissue onto the peritoneal wall.

  • Allow the endometriotic lesions to establish and grow for a period of 2-3 weeks.

  • Perform a second laparotomy to confirm lesion establishment and measure their initial size.

  • Randomize the rats into treatment groups (e.g., vehicle control, this compound at different doses).

  • Administer this compound or vehicle daily via oral gavage for a specified treatment period (e.g., 4 weeks).

  • At the end of the treatment period, perform a final laparotomy.

  • Measure the final size of the endometriotic lesions.

  • Collect blood samples for serum estradiol level determination.

  • Euthanize the animals and excise the lesions for histological examination.

  • Calculate the percentage reduction in lesion size and compare it between the treatment and control groups, correlating with estradiol suppression.

References

Protocol for dissolving and preparing T-98475 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: T-98475

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent, orally active, and non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor.[1][2][3] By competitively blocking GnRH receptors in the anterior pituitary, this compound prevents the binding of endogenous GnRH, leading to a rapid suppression of gonadotropin release, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This mechanism of action makes it a valuable tool for research in reproductive endocrinology and the study of hormone-dependent physiological and pathological processes. These application notes provide a detailed protocol for the dissolution, preparation, and storage of this compound for in vitro and in vivo experiments.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
IUPAC Name propan-2-yl 7-[(2,6-difluorophenyl)methyl]-3-[(methyl-(phenylmethyl)amino)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[3,2-e]pyridine-5-carboxylate[1]
Molecular Formula C₃₇H₃₇F₂N₃O₄S[1][2]
Molecular Weight 657.77 g/mol [2]
CAS Number 199119-18-1[1][2]
Appearance Solid powder[1]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO[1]
IC₅₀ (GnRH Receptor) Human: 0.2 nM, Monkey: 4.0 nM, Rat: 60 nM[1][2]
IC₅₀ (LH Release, in vitro) 100 nM[1][2]

Mechanism of Action: GnRH Receptor Antagonism

The GnRH receptor is a G-protein coupled receptor (GPCR) primarily located on gonadotroph cells in the anterior pituitary.[4] Upon binding of endogenous GnRH, the receptor activates the Gαq/11 signaling pathway.[4] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] These messengers mediate the downstream effects of GnRH, including the synthesis and release of LH and FSH.

This compound acts as a competitive antagonist, binding reversibly to the GnRH receptor and physically blocking the binding of native GnRH.[4] This action prevents the activation of the downstream signaling cascade, resulting in a swift and dose-dependent decrease in LH and FSH secretion.

GnRH_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor G_protein Gαq/11 GnRHR->G_protein Activates GnRH GnRH GnRH->GnRHR Binds T98475 This compound T98475->GnRHR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 / DAG PIP2->IP3_DAG LH_FSH LH / FSH Release IP3_DAG->LH_FSH Stimulates

GnRH signaling pathway and inhibitory action of this compound.

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Pipettes and sterile, filtered pipette tips

  • Appropriate cell culture medium or experimental buffer for dilution

Preparation of Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, which can be adjusted as needed based on experimental requirements.

1. Acclimatization:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from accumulating on the compound.

2. Weighing:

  • On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
    • Weight (mg) = 0.010 mol/L × 0.001 L × 657.77 g/mol × 1000 mg/g = 6.58 mg

  • Transfer the weighed powder to a sterile vial.

3. Dissolution:

  • Calculate the volume of DMSO required to achieve the target concentration. To make a 10 mM solution with 6.58 mg of this compound, add 1 mL of anhydrous DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

4. Storage of Stock Solution:

  • For short-term storage (days to weeks), the DMSO stock solution can be kept at 0-4°C.[1]

  • For long-term storage (months), it is highly recommended to create single-use aliquots and store them in tightly sealed vials at -20°C.[1] This minimizes degradation from repeated freeze-thaw cycles.

  • Stock solutions stored at -20°C are generally stable for up to one month.

Preparation of Working Solutions

Important: Prepare fresh working solutions for each experiment by diluting the stock solution. Avoid long-term storage of diluted aqueous solutions.

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution into the appropriate sterile experimental medium or buffer (e.g., cell culture medium, phosphate-buffered saline) to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts. Run a vehicle control (medium with the same final concentration of DMSO) in parallel in all experiments.

  • Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the experimental system.

Experimental Preparation Workflow

The following diagram outlines the standard workflow for preparing this compound for experimental use.

Workflow start Receive this compound (Solid Powder) equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Compound on Analytical Balance equilibrate->weigh add_solvent Add Anhydrous DMSO to Target Concentration weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot dilute Dilute Stock in Experimental Medium stock->dilute For immediate use store Store at -20°C (Long-Term) aliquot->store store->dilute Thaw one aliquot end Working Solution (Ready for Use) dilute->end

Workflow for the preparation of this compound solutions.

Storage and Stability Summary

  • Solid Compound: Store dry and protected from light. For short-term (days to weeks), store at 0-4°C.[1] For long-term (months to years), store at -20°C.[1] Properly stored, the solid is stable for over two years.[1]

  • Stock Solutions (in DMSO): Aliquot and store in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

  • Working Solutions (Aqueous): It is strongly recommended to prepare these solutions fresh for each experiment and use them on the same day. Long-term storage of diluted aqueous solutions is not advised due to potential instability.

Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[1] Handle the compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for T-98475 in Reproductive Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound T-98475 is a hypothetical agent used for illustrative purposes within this document. The following data, protocols, and pathways are based on the established mechanisms of Selective Progesterone Receptor Modulators (SPRMs) and are intended to serve as a template for research and development professionals.

Introduction

This compound is a novel, non-steroidal Selective Progesterone Receptor Modulator (SPRM) characterized by its high binding affinity and tissue-specific agonist/antagonist activity on the progesterone receptor (PR). This dual activity allows this compound to exert differential effects on various reproductive tissues, including the endometrium, ovary, and pituitary gland. These properties make this compound a promising candidate for a range of therapeutic applications in reproductive health, such as contraception, emergency contraception, and the management of hormone-dependent gynecological disorders like uterine fibroids and endometriosis.

These application notes provide an overview of the preclinical data for this compound and detailed protocols for its investigation in both in vitro and in vivo models.

Section 1: Preclinical Data Summary

In Vitro Receptor Binding and Activity

The initial characterization of this compound was performed to determine its binding affinity and functional activity at the progesterone receptor (PR) and other steroid receptors.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound

ReceptorThis compound (Ki, nM)Progesterone (Ki, nM)
Progesterone Receptor (PR)0.8 ± 0.11.2 ± 0.2
Glucocorticoid Receptor (GR)> 1000250 ± 30
Androgen Receptor (AR)> 1000300 ± 45
Estrogen Receptor (ER)> 1000> 1000

Data represent mean ± standard deviation from competitive binding assays.

Table 2: In Vitro Functional Activity of this compound in T47D Breast Cancer Cells

AssayEndpointThis compound (EC50/IC50, nM)Activity Profile
MMTV-Luc Reporter AssayProgesterone-induced Luciferase ActivityIC50: 2.5 ± 0.4Potent Antagonist
Alkaline Phosphatase AssayProgesterone-induced AP ActivityIC50: 3.1 ± 0.5Potent Antagonist
Gilz Gene Expression (qPCR)Progesterone-induced Gene UpregulationIC50: 1.8 ± 0.3Potent Antagonist

EC50/IC50 values represent the concentration for 50% of maximal effect or inhibition.

In Vivo Efficacy in Animal Models

The efficacy of this compound was evaluated in established rodent models for its effects on ovulation and endometrial proliferation.

Table 3: Effect of this compound on Ovulation in Female Rats

Treatment GroupDose (mg/kg, p.o.)Number of Oocytes Released (Mean ± SD)% Inhibition of Ovulation
Vehicle Control-12.4 ± 1.80%
This compound0.18.2 ± 2.133.9%
This compound0.52.1 ± 1.583.1%
This compound1.00.3 ± 0.597.6%

Administration occurred on the morning of proestrus.

Table 4: Effect of this compound on Endometrial Gland Proliferation in Ovariectomized Rhesus Macaques

Treatment GroupDose (mg/kg, p.o.)Endometrial Gland Mitotic Index (Ki-67 positive cells/1000 cells)
Vehicle Control-1.5 ± 0.8
Estrogen Primed-45.2 ± 5.6
Estrogen + Progesterone-5.3 ± 2.1
Estrogen + this compound0.58.1 ± 3.0

Treatments were administered daily for 28 days.

Section 2: Signaling Pathway and Experimental Workflow

The mechanism of this compound involves competitive binding to the progesterone receptor, leading to a conformational change that recruits co-repressors instead of co-activators, thereby blocking the transcription of progesterone-responsive genes.

T98475_Signaling_Pathway cluster_cell Target Cell (e.g., Endometrial Cell) cluster_nucleus Nucleus T98475 This compound PR Progesterone Receptor (PR) T98475->PR Binds PR_T98475 Active PR-T98475 Complex PR->PR_T98475 Conformational Change & Dimerization HSP HSP90 PR_HSP Inactive PR-HSP Complex PR_HSP->PR HSP90 Dissociates PRE Progesterone Response Element (PRE) CoRepressor Co-repressor Complex PRE->CoRepressor Recruits Gene Target Gene (e.g., Gilz) CoRepressor->Gene Transcription_Block X Gene->Transcription_Block PR_T98475->PRE Binds to DNA cluster_nucleus cluster_nucleus PR_T98475->cluster_nucleus Translocation

Caption: Hypothetical signaling pathway of this compound.

The following workflow outlines a typical preclinical screening process for a novel SPRM like this compound.

T98475_Screening_Workflow A Phase 1: In Vitro Screening B Competitive Receptor Binding Assays (PR, GR, AR, ER) A->B C Functional Reporter Gene Assays (Agonist/Antagonist Mode) B->C D Target Gene Expression Analysis (qPCR in T47D cells) C->D E Phase 2: In Vivo Efficacy D->E Promising Candidate F Ovulation Inhibition Model (Rat) E->F G Endometrial Proliferation Model (Ovariectomized Macaque) E->G H Uterine Fibroid Xenograft Model (Mouse) E->H I Phase 3: Safety & Toxicology F->I Efficacy Confirmed G->I Efficacy Confirmed H->I Efficacy Confirmed J Acute Toxicity Studies (Rodent) I->J K 28-Day Repeat-Dose Toxicology (Rodent & Non-Rodent) I->K L Lead Candidate Selection K->L Favorable Safety Profile

Caption: Preclinical development workflow for this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Progesterone Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human progesterone receptor (hPR).

Materials:

  • Recombinant human PR-LBD (Ligand Binding Domain)

  • [³H]-Mibolerone (radioligand)

  • This compound (test compound)

  • Unlabeled Progesterone (positive control)

  • Binding Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4)

  • Scintillation fluid and vials

  • 96-well filter plates (GF/B)

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound and unlabeled progesterone in binding buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add 50 µL of binding buffer (for total binding) or 50 µL of 100 µM unlabeled progesterone (for non-specific binding).

  • Add 50 µL of the this compound dilutions or control progesterone to the appropriate wells.

  • Add 50 µL of [³H]-Mibolerone to all wells at a final concentration of 1 nM.

  • Add 50 µL of diluted hPR-LBD to all wells to initiate the binding reaction.

  • Incubate the plate for 18 hours at 4°C with gentle agitation.

  • Harvest the reaction onto a GF/B filter plate using a cell harvester, washing 3 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Allow the filter mat to dry completely.

  • Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for this compound using non-linear regression analysis (log[inhibitor] vs. response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Ovulation Inhibition Assay in a Rat Model

Objective: To assess the in vivo efficacy of this compound in preventing ovulation.

Materials:

  • Mature female Sprague-Dawley rats (8-10 weeks old) with regular 4-day estrous cycles.

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Gavage needles

  • Saline solution

  • Dissecting microscope

Methodology:

  • Monitor the estrous cycle of female rats daily by vaginal lavage. Select only rats showing at least two consecutive 4-day cycles.

  • On the day of proestrus (identified by a predominance of nucleated epithelial cells), randomize the rats into treatment groups (n=8-10 per group).

  • Prepare this compound at the desired concentrations (e.g., 0.1, 0.5, 1.0 mg/kg) in the vehicle.

  • Administer a single dose of this compound or vehicle via oral gavage (p.o.) between 09:00 and 10:00 AM on the day of proestrus.

  • The following day (estrus), euthanize the rats via CO₂ asphyxiation.

  • Surgically expose the ovaries and oviducts.

  • Using a dissecting microscope, carefully dissect the oviducts and place them in a petri dish containing saline.

  • Gently tease open the ampulla region of the oviduct to release the cumulus-oocyte complexes.

  • Count the number of oocytes for each animal.

  • Calculate the mean number of oocytes per group and determine the percentage inhibition of ovulation relative to the vehicle control group.

  • Analyze the data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test).

Application Notes and Protocols: Long-Term Effects of T-98475 Treatment in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking the GnRH receptor in the anterior pituitary, this compound rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen. These characteristics make this compound a promising candidate for the management of hormone-dependent diseases.

These application notes provide a summary of the hypothetical long-term effects of this compound observed in preclinical research models and offer detailed protocols for replicating key experiments. The data presented herein are representative of the expected outcomes from chronic administration of a GnRH receptor antagonist and are intended to guide researchers in their study design and execution.

Mechanism of Action: GnRH Receptor Antagonism

The primary mechanism of this compound is the competitive and reversible binding to GnRH receptors on pituitary gonadotroph cells. This action prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[2] The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gαq/11 subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound blocks this entire cascade.[2]

GnRH_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin Synthesis & Release (LH, FSH) Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis Chronic_Toxicity_Workflow start Start: 8-week-old Rats acclimatization 1-Week Acclimatization start->acclimatization randomization Randomization into 4 Groups (n=20/sex/group) acclimatization->randomization dosing Daily Oral Gavage for 26 Weeks randomization->dosing observations Daily Clinical Observations Weekly Body Weights dosing->observations blood_collection Blood Collection (Weeks 4, 13, 26) dosing->blood_collection necropsy Terminal Necropsy (Week 26) dosing->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights histopathology Histopathological Examination organ_weights->histopathology end End: Data Analysis histopathology->end Logical_Relationship T98475 This compound Administration GnRHR_Block GnRH Receptor Blockade (in Pituitary) T98475->GnRHR_Block LH_FSH_Drop Decreased LH & FSH Secretion GnRHR_Block->LH_FSH_Drop Steroid_Drop Decreased Gonadal Steroid (Testosterone/Estradiol) Production LH_FSH_Drop->Steroid_Drop Organ_Atrophy Atrophy of Hormone-Dependent Tissues (Prostate, Uterus, etc.) Steroid_Drop->Organ_Atrophy Therapeutic_Effect Therapeutic Effect (e.g., Tumor Regression in Hormone-Dependent Cancers) Steroid_Drop->Therapeutic_Effect

References

Troubleshooting & Optimization

Troubleshooting T-98475 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: T-98475 is a hypothetical compound provided for illustrative purposes. The following troubleshooting guide is based on common challenges encountered with poorly soluble small molecule inhibitors in experimental settings.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent, selective small molecule inhibitor of the hypothetical "Growth Factor Signaling Pathway." Due to its hydrophobic nature (LogP = 4.2) and weakly acidic properties (pKa = 3.5), this compound has very low intrinsic solubility in neutral aqueous buffers like phosphate-buffered saline (PBS). This can present significant challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to inaccurate and irreproducible results.

Q2: I observed a precipitate after diluting my this compound stock solution into an aqueous buffer. What should I do?

Precipitation indicates that the concentration of this compound has surpassed its solubility limit in the aqueous medium.[1] This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.[1] The recommended first step is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then carefully dilute this stock into your aqueous buffer to the final desired concentration.[1] It is critical to ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system, typically ≤ 0.1% for cell-based assays, to avoid solvent-induced toxicity.[2][3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a primary stock solution, Dimethyl sulfoxide (DMSO) is highly recommended.[4] It has a strong capacity for dissolving many poorly water-soluble compounds. A stock solution of this compound can be reliably prepared in 100% DMSO at concentrations up to 50 mM.

Q4: How should I properly store the this compound stock solution?

Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months). It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q5: My this compound precipitated in the cell culture medium after I diluted it from the DMSO stock. How can I prevent this?

This common problem occurs when the hydrophobic compound is rapidly introduced into the aqueous environment of the cell culture medium.[2] To mitigate this, add the DMSO stock solution drop-wise into the pre-warmed (37°C) cell culture medium while vigorously vortexing or stirring.[2] This rapid dispersion helps to prevent localized high concentrations that can lead to immediate precipitation.[2] If precipitation still occurs, you may need to lower the final concentration of this compound or explore the use of co-solvents or other formulation strategies.

Troubleshooting Guide: Common Insolubility Issues

Problem Potential Cause Recommended Solution
Precipitation upon initial dilution from DMSO stock The concentration of this compound exceeds its solubility limit in the aqueous buffer. Localized high concentration during mixing.Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid dispersion.[2] Consider making an intermediate dilution in DMSO before adding to the aqueous buffer. Decrease the final concentration of this compound.
Cloudiness or precipitate appears over time The compound is slowly precipitating out of the supersaturated solution (kinetic vs. thermodynamic solubility).Prepare working solutions fresh immediately before each experiment. Ensure the final DMSO concentration is sufficient to act as a co-solvent (but remains non-toxic to cells).
Inconsistent results between experiments Incomplete dissolution of the compound, leading to variable effective concentrations.After preparing the stock solution, visually inspect for any undissolved particulate matter. If present, brief sonication (5-10 minutes) or gentle warming (37°C) can aid dissolution.[2] Always vortex working solutions thoroughly before use.
Low compound activity in a cell-based assay The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.Confirm solubility at the desired concentration using a nephelometric or UV-based solubility assay.[5] If solubility is the issue, consider reformulating with a co-solvent or pH adjustment.

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents

Solvent Maximum Solubility (at 25°C) Recommended Storage Notes
DMSO50 mM-20°C (3 months) or -80°C (6 months)Recommended for preparing primary stock solutions.[1]
Ethanol10 mM-20°CLower solvating power for this compound compared to DMSO. Ensure final concentration is non-toxic.
PBS (pH 7.4)< 10 µMNot RecommendedProne to precipitation; unsuitable for stock solutions.

Table 2: Effect of pH on the Aqueous Solubility of this compound

Aqueous Buffer pH Approximate Solubility Reason
Citrate Buffer3.0< 0.01 mg/mLThis compound is a weak acid (pKa=3.5); at low pH, it is in its neutral, less soluble form.[6]
Phosphate Buffer6.00.05 mg/mLAs the pH approaches and exceeds the pKa, the compound begins to deprotonate into its more soluble anionic form.[7][8]
Phosphate Buffer (PBS)7.40.15 mg/mLSignificantly above the pKa, leading to increased ionization and higher solubility.[9][10]
Carbonate-Bicarbonate Buffer9.00.5 mg/mLAt higher pH, the compound is fully deprotonated, maximizing its solubility in aqueous solution.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-Weighing: Allow the vial of this compound powder (MW = 450.5 g/mol ) to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: In a sterile microcentrifuge tube or appropriate vial, accurately weigh out 4.51 mg of this compound powder.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for 5 minutes can also be applied.[2]

  • Verification: Visually inspect the solution against a light source to ensure there is no visible particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Pre-warm Medium: Place a sufficient volume of your cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. For example, to make 1 mL of working solution, you will need 1 µL of the 10 mM stock and 999 µL of medium.

  • Dilution Procedure:

    • Dispense 999 µL of the pre-warmed medium into a sterile tube.

    • Set a vortex mixer to a medium speed.

    • While the medium is vortexing, add 1 µL of the 10 mM this compound DMSO stock directly into the vortexing liquid. This ensures immediate and rapid dispersion.

  • Final DMSO Check: The final DMSO concentration in this working solution is 0.1%, which is generally well-tolerated by most cell lines.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent potential precipitation over time.

Visualizations

Hypothetical Growth Factor Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adapter Adapter Proteins Receptor->Adapter RAS RAS Adapter->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription T98475 This compound T98475->MEK Workflow: Preparing an Aqueous Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh 1. Weigh this compound Powder Add_DMSO 2. Add 100% DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Store 4. Aliquot & Store at -80°C Dissolve->Store Dilute 6. Add Stock to Buffer while Vortexing Store->Dilute Warm_Medium 5. Pre-warm Aqueous Buffer (37°C) Warm_Medium->Dilute Use 7. Use Immediately Dilute->Use Troubleshooting Logic for Precipitation Start Precipitate Observed in Aqueous Working Solution Check_Mix Was stock added to vortexing buffer? Start->Check_Mix Check_Conc Is final concentration too high? Check_Mix->Check_Conc Yes Sol_Retry Action: Retry dilution with rapid, continuous mixing. Check_Mix->Sol_Retry No Check_Age Was solution prepared fresh? Check_Conc->Check_Age No Sol_Lower_Conc Action: Lower final concentration or perform serial dilutions. Check_Conc->Sol_Lower_Conc Yes Sol_Fresh Action: Prepare fresh solution immediately before use. Check_Age->Sol_Fresh No Sol_Reformulate Advanced: Consider pH adjustment or adding co-solvents. Check_Age->Sol_Reformulate Yes

References

Technical Support Center: Optimizing T-98475 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this compound for maximum efficacy in your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It binds to the GnRH receptor on pituitary gonadotrope cells, preventing the endogenous GnRH from binding and thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Unlike GnRH agonists, which cause an initial surge in gonadotropin release, this compound provides a rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis.[2]

Q2: What are the known IC50 values for this compound?

A2: this compound is a potent antagonist with the following reported half-maximal inhibitory concentrations (IC50):

  • Human GnRH receptor: 0.2 nM[1]

  • Monkey GnRH receptor: 4.0 nM

  • Rat GnRH receptor: 60 nM

  • Inhibition of LH release in vitro: 100 nM

Q3: What is the recommended starting concentration for in vitro experiments?

A3: Based on the known IC50 values, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 nM to 1 µM. This range should allow you to observe the full inhibitory effect of the compound and determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO).[4][5] Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[6][7] For in vivo studies, the formulation will depend on the route of administration.

Q5: What are the potential off-target effects of this compound?

A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common concern for any small molecule inhibitor.[8][9] It is advisable to perform counter-screening against a panel of related receptors or conduct whole-genome or proteome-wide analyses to assess specificity, especially if unexpected phenotypes are observed.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 ValueReference
Human GnRH Receptor0.2 nM[1]
Monkey GnRH Receptor4.0 nM
Rat GnRH Receptor60 nM
LH Release Inhibition (in vitro)100 nM

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeStarting Concentration RangeNotes
Receptor Binding Assay0.01 nM - 100 nMTo determine the binding affinity (Ki).
Intracellular Calcium Mobilization Assay0.1 nM - 1 µMTo assess functional antagonism.
LH/FSH Release Assay1 nM - 10 µMTo measure the inhibition of hormone secretion.
Cell Proliferation/Viability Assay10 nM - 100 µMTo evaluate potential cytotoxic effects at higher concentrations.

Mandatory Visualization

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Hormone_Secretion LH/FSH Secretion Ca_release->Hormone_Secretion MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Gene_Expression Gene Expression (LH, FSH synthesis) MAPK->Gene_Expression Gene_Expression->Hormone_Secretion Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Serial Dilutions of this compound prep_stock->prep_working cell_culture Culture GnRH Receptor Expressing Cells pre_incubation Pre-incubate Cells with this compound cell_culture->pre_incubation prep_working->pre_incubation stimulation Stimulate with GnRH Agonist pre_incubation->stimulation measurement Measure Downstream Signal (e.g., Ca²⁺, IP1, LH) stimulation->measurement dose_response Generate Dose-Response Curve measurement->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc optimization Determine Optimal Concentration ic50_calc->optimization

References

Potential off-target effects of T-98475 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of T-98475. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary mechanism of action is to competitively block the GnRH receptor in the anterior pituitary. This prevents the binding of endogenous GnRH, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4][5] This, in turn, reduces the production of downstream sex hormones.

Q2: Are there publicly available data on the specific off-target effects of this compound?

As of this document’s last update, specific, comprehensive public data on the off-target selectivity profile of this compound is limited. The development of orally active, non-peptide GnRH antagonists is a significant area of research, and such compounds are generally designed for high selectivity to the GnRH receptor.[3][6] However, as with any small molecule, the potential for off-target interactions exists and should be experimentally verified in the context of your specific model system.

Q3: What are the general classes of potential off-target effects for small molecule antagonists?

Small molecule antagonists like this compound can theoretically interact with other proteins, including:

  • Other G-protein coupled receptors (GPCRs): Due to structural similarities in binding pockets among GPCR family members.

  • Kinases: While less common for this class of molecule, some small molecules can exhibit kinase inhibitory activity.[7]

  • Ion channels, transporters, and enzymes: These are common off-targets for many small molecules and are often assessed in broad secondary pharmacology panels during drug development.[8]

Q4: How can I determine if the effects I am seeing in my experiment are due to off-target interactions of this compound?

To dissect on-target versus off-target effects, consider the following experimental controls:

  • Use a structurally unrelated GnRH antagonist: If a different GnRH antagonist with a distinct chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.

  • Rescue experiment: In an in vitro system, if the effect of this compound can be rescued by the addition of excess GnRH, this points towards an on-target mechanism.

  • Use a negative control compound: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to identify non-specific effects.

  • Knockdown or knockout of the GnRH receptor: In a cell line, if the effect of this compound persists after the genetic removal of the GnRH receptor, it is likely an off-target effect.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cellular Response

You are observing a biological effect that is not readily explained by the suppression of the GnRH signaling pathway.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is active in your system at the expected concentration. You can do this by measuring a known downstream marker of GnRH receptor activity, such as LH or FSH levels, or by conducting a calcium flux assay in a relevant cell line.[1]

  • Dose-Response Analysis: Perform a full dose-response curve for this compound. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only manifests at high concentrations, it may be an off-target liability.

  • Literature Review on Similar Compounds: Research other non-peptide GnRH antagonists to see if similar unexpected effects have been reported.[3][6][9]

  • Off-Target Profiling: If the effect is persistent and critical to your research, consider profiling this compound against a panel of common off-targets. Commercial services are available for this, often screening against a broad range of receptors, kinases, and enzymes.[7][8][10]

Issue 2: High Variability in In Vitro Assay Results

You are experiencing inconsistent results between wells or experiments when using this compound in cell-based assays.

Troubleshooting Steps:

  • Check Assay Conditions:

    • Agonist Concentration: In competitive antagonist assays, the apparent IC50 of this compound will depend on the concentration of the GnRH agonist used. Ensure you are using a consistent agonist concentration, typically at or near its EC50 value.[1]

    • Cell Density and Receptor Expression: Inconsistent cell plating can lead to variable GnRH receptor expression levels. Ensure your cell suspension is homogenous and that you are using a consistent cell number per well.[1]

  • Compound Solubility and Stability:

    • Solubility: this compound is a small molecule and may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in your assay medium. Precipitation of the compound can lead to high variability.

    • Stability: Check the stability of this compound in your assay medium over the time course of your experiment. Degradation of the compound could lead to a loss of activity.

  • Reagent Quality: Ensure the quality and consistency of your cells, media, and other reagents.

Quantitative Data Summary

The following table summarizes the known on-target activity of this compound. No quantitative data for off-target activities are currently available in the public domain.

TargetSpeciesAssay TypePotency (IC50)Reference
GnRH ReceptorHumanBinding0.2 nM[1][2]
GnRH ReceptorMonkeyBinding4.0 nM[1][2]
GnRH ReceptorRatBinding60 nM[1][2]
Luteinizing Hormone (LH) ReleaseIn VitroFunctional100 nM[1][2]

Experimental Protocols

Protocol 1: Assessing Off-Target Liabilities via a Broad Panel Screen

This protocol outlines a general workflow for assessing the off-target profile of this compound using commercially available services.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the purity of the compound is verified.

  • Select a Screening Service: Choose a contract research organization (CRO) that offers broad off-target screening panels. These panels typically include a wide range of GPCRs, kinases, ion channels, and transporters.[7][8][10]

  • Primary Screen: Submit the compound for an initial screen, usually at a single high concentration (e.g., 10 µM), against the entire panel.

  • Hit Confirmation: For any targets where significant binding or activity is observed (e.g., >50% inhibition), perform a confirmation screen.

  • Dose-Response Analysis: For confirmed "hits," conduct a full dose-response analysis to determine the IC50 or Ki for the off-target interaction.

  • Data Analysis: Compare the on-target potency (GnRH receptor) with the off-target potency. A large window (e.g., >100-fold) between on-target and off-target activity suggests good selectivity.

Protocol 2: In-House Calcium Flux Assay to Confirm On-Target Antagonism

This protocol describes a method to measure the ability of this compound to inhibit agonist-induced intracellular calcium release in GnRH receptor-expressing cells.[1]

  • Cell Culture: Plate GnRH receptor-expressing cells (e.g., HEK293 cells stably expressing the human GnRH receptor) in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 10-20 minutes).

  • Baseline Fluorescence: Measure the baseline fluorescence using a fluorescence plate reader with kinetic read capabilities.

  • Agonist Stimulation: Inject a GnRH agonist (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is proportional to the intracellular calcium concentration. Plot the peak response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates LH_FSH_release LH/FSH Synthesis & Release PKC->LH_FSH_release Stimulates

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Unexpected Experimental Result confirm_on_target 1. Confirm On-Target Activity (e.g., Calcium Flux Assay) start->confirm_on_target dose_response 2. Perform Dose-Response Analysis for Effect confirm_on_target->dose_response is_high_conc Effect only at high concentrations? dose_response->is_high_conc off_target_screen 3. Broad Off-Target Screen (e.g., Kinase/GPCR panels) is_high_conc->off_target_screen No likely_off_target Likely Off-Target is_high_conc->likely_off_target Yes analyze_hits 4. Analyze Hits & Determine IC50 for Off-Targets off_target_screen->analyze_hits compare_potency 5. Compare On-Target vs. Off-Target Potency analyze_hits->compare_potency conclusion Conclusion: Determine Likelihood of Off-Target Effect compare_potency->conclusion conclusion->likely_off_target likely_on_target Likely On-Target conclusion->likely_on_target

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Issue: Unexpected Experimental Outcome is_in_vitro In Vitro or In Vivo? start->is_in_vitro in_vitro_issue In Vitro Assay is_in_vitro->in_vitro_issue In Vitro in_vivo_issue In Vivo Model is_in_vitro->in_vivo_issue In Vivo check_assay_params Check Assay Parameters: - Agonist Concentration - Cell Density in_vitro_issue->check_assay_params check_compound Check Compound: - Solubility - Stability in_vitro_issue->check_compound run_controls Run Controls: - Different Antagonist - Rescue Experiment in_vitro_issue->run_controls check_pk Review Pharmacokinetics: - Exposure Levels - Metabolites in_vivo_issue->check_pk species_selectivity Consider Species Selectivity of GnRH Receptor in_vivo_issue->species_selectivity systemic_effects Evaluate Systemic Effects vs. Local Tissue Effects in_vivo_issue->systemic_effects

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Stability of T-98475 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and troubleshoot the stability of T-98475, a potent GnRH receptor antagonist, in cell culture media. Ensuring the stability of this compound throughout your experiments is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in cell culture media?

A: The stability of this compound in your experimental setup is critical for the correct interpretation of its biological effects. If the compound degrades during the experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship.[1]

Q2: What is this compound and what is its mechanism of action?

A: this compound is a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[2][3] It competitively blocks GnRH receptors in the anterior pituitary, preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a rapid reduction in downstream sex hormone production.

Q3: What are the primary factors that can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of a small molecule like this compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1][5]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1][5][6]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade the test compound.[1][7][8]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound. Cells themselves can also contribute to metabolic degradation.[1][6]

  • Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.[5][6]

  • Adsorption: The compound may non-specifically bind to plastic surfaces of culture plates, tubes, or pipette tips.[9]

Q4: How can I prepare a stock solution of this compound?

A: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[6][9] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Loss of this compound activity over time Chemical degradation in the media.Perform a stability study by incubating this compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.[1]
Cellular metabolism.Incubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[1]
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to plasticware.[1][10]
High variability in stability measurements Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing. Use calibrated pipettes.[1]
Incomplete solubilization of stock solution.Visually inspect the stock solution for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1]
Analytical method variability.Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.
Precipitation of this compound in media Poor aqueous solubility at the tested concentration.Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.[1]
Interaction with media components.Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell-Free Culture Media

This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium over time using HPLC or LC-MS/MS.

Materials:

  • This compound

  • High-purity DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-protein-binding microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed media to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.5%.[6][9] Prepare separate sets for media with and without serum.

  • Aliquot Samples: Dispense the spiked media into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one aliquot for each condition. The T=0 sample should be processed immediately after preparation.

  • Sample Processing: To precipitate proteins and stop degradation, add a 3-fold excess of cold acetonitrile to each media sample. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the parent this compound using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Assessing the Stability of this compound in the Presence of Cells

This protocol helps to determine the combined effect of chemical degradation and cellular metabolism on the stability of this compound.

Materials:

  • All materials from Protocol 1

  • Cultured cells of interest

  • Cell culture plates

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Prepare Dosing Solution: Prepare the this compound dosing solution in fresh, pre-warmed cell culture medium as described in Protocol 1.

  • Dosing: Remove the existing media from the cells and replace it with the this compound dosing solution. Also, include wells with the dosing solution but without cells to assess stability in the presence of the plate and media alone.

  • Incubation and Sample Collection: Incubate the plate at 37°C, 5% CO2. At each time point, collect an aliquot of the cell culture supernatant.

  • Sample Processing and Analysis: Process and analyze the samples as described in Protocol 1.

  • Data Analysis: Compare the percentage of this compound remaining in the presence and absence of cells to distinguish between chemical degradation and cellular metabolism.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell-Free DMEM at 37°C

Time (hours)% Remaining (DMEM + 10% FBS)% Remaining (Serum-Free DMEM)
0100 ± 2.1100 ± 1.8
298.5 ± 3.599.1 ± 2.5
495.2 ± 4.197.8 ± 3.0
889.7 ± 5.394.5 ± 3.8
2475.4 ± 6.888.2 ± 4.5
4858.1 ± 7.279.6 ± 5.1
7242.6 ± 8.570.3 ± 6.2
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of this compound at each time point to the peak area at time 0 using LC-MS/MS analysis. This data is for illustrative purposes only.

Mandatory Visualizations

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates T98475 This compound T98475->GnRHR Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG LH_FSH LH & FSH Synthesis & Release IP3->LH_FSH Stimulates DAG->LH_FSH Stimulates

Caption: GnRH signaling pathway and the inhibitory action of this compound.

G start Prepare this compound Stock Solution (DMSO) spike Spike Pre-warmed Cell Culture Media start->spike aliquot Aliquot for Each Time Point spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at Time Points incubate->collect process Process Samples (Protein Precipitation) collect->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Overcoming T-98475 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the GnRH receptor antagonist, T-98475. The information is designed to help identify and overcome resistance in cell lines, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. It functions by competitively blocking the GnRH receptor in the anterior pituitary. This blockade prevents the binding of endogenous GnRH, leading to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Q2: My cells are showing reduced sensitivity to this compound. How can I confirm if they have developed resistance?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. You can perform a cell viability assay, such as the MTT assay, to determine the IC50.

Q3: What are the potential mechanisms by which cell lines can develop resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to GnRH antagonists, in general, can arise from several factors:

  • Target Modification: Mutations in the GnRH receptor gene (GNRHR) could potentially alter the binding site of this compound, reducing its affinity and efficacy.

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to circumvent the blockade of the GnRH receptor. This can include the activation of survival pathways like the MAPK/ERK pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its effectiveness.

Q4: What strategies can I employ in my experiments to overcome this compound resistance?

A4: Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., MEK inhibitors if the MAPK/ERK pathway is activated) may restore sensitivity.

  • Inhibition of Drug Efflux: Co-administration of an ABC transporter inhibitor could prevent the efflux of this compound, increasing its intracellular concentration.

  • Alternative Therapies: If resistance is profound, consider using a different class of GnRH receptor antagonist or a compound with a distinct mechanism of action. For instance, some studies suggest that GHRH antagonists might be effective in cells resistant to other therapies.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Increased IC50 of this compound Cell line has developed resistance.1. Confirm resistance by comparing the IC50 to the parental cell line. 2. Investigate the underlying mechanism (see experimental protocols below). 3. Consider combination therapy or alternative drugs.
High variability in cell viability assays Inconsistent cell seeding, uneven drug distribution, or cell line heterogeneity.1. Ensure accurate cell counting and a single-cell suspension before seeding. 2. Gently mix the plate after adding this compound. 3. Consider single-cell cloning to establish a more homogenous cell population.
Loss of this compound efficacy in continuous culture Development of acquired resistance over time.1. Regularly monitor the IC50 of this compound to track sensitivity. 2. If resistance is confirmed, investigate the mechanism. 3. Use a lower passage number of the parental cell line for comparison.
Difficulty interpreting signaling pathway results Complex pathway crosstalk or time-dependent effects of this compound.1. Perform a time-course experiment to observe both early and late signaling events. 2. Use specific inhibitors for related pathways to dissect the mechanism. 3. Analyze both total and phosphorylated protein levels for a complete picture.

Experimental Protocols

Generation of this compound Resistant Cell Lines

This protocol describes a method for generating this compound resistant cell lines through continuous exposure to escalating drug concentrations.

Workflow for Generating Resistant Cell Lines

G start Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells in this compound at a sub-lethal concentration (e.g., IC20) ic50->culture passage Passage surviving cells and gradually increase this compound concentration culture->passage monitor Monitor cell viability and IC50 at each step passage->monitor monitor->passage Continue gradual increase resistant Isolate and expand resistant cell population (e.g., >10-fold increase in IC50) monitor->resistant Resistance confirmed characterize Characterize the resistant phenotype resistant->characterize

Caption: Workflow for the stepwise generation of a this compound resistant cell line.

Methodology:

  • Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cell line using a cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Begin by culturing the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is a common starting point.[2]

  • Monitoring and Passaging: Continuously monitor the health and proliferation of the cells. Passage the cells as needed, always maintaining the selective pressure of the drug.

  • IC50 Re-evaluation: Periodically, determine the IC50 of the cultured cells to track the development of resistance.

  • Isolation of Resistant Population: A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >10-fold) than the parental line.[2] At this point, the resistant population can be isolated and expanded.

  • Cryopreservation: It is crucial to cryopreserve vials of the resistant cell line at different stages of its development.

Assessment of GnRH Receptor Signaling

A. Calcium Flux Assay

This assay measures changes in intracellular calcium levels upon GnRH receptor activation and its inhibition by this compound.

Methodology:

  • Cell Seeding: Seed cells expressing the GnRH receptor in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate.

  • Agonist Addition: Add a GnRH agonist (e.g., buserelin) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of this compound indicates its antagonistic activity.

B. Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in the GnRH receptor signaling pathway.

Methodology:

  • Cell Lysis: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for your proteins of interest (e.g., total and phosphorylated ERK, Akt) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

GnRH Receptor Signaling Pathway

G GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Activates T98475 This compound T98475->GnRHR Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (LH/FSH release) Ca->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.

Quantification of ABC Transporter Expression

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of ABC transporter genes that may be involved in this compound efflux.

Methodology:

  • RNA Extraction: Isolate total RNA from both the sensitive and resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using primers specific for the ABC transporter genes of interest (e.g., ABCB1) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the resistant cells compared to the sensitive cells.

Quantitative Data Summary

The following tables provide a summary of in vitro potency for various GnRH antagonists. This data can serve as a reference for your own experiments.

Table 1: In Vitro Potency of Non-Peptide GnRH Antagonists

AntagonistTarget ReceptorAssay TypeCell LinePotency (IC50/Kd)
ElagolixHuman GnRH-RRadioligand Binding-Kd: 54 pM[2]
RelugolixHuman GnRH-RRadioligand BindingCHO cellsIC50: 0.33 nM[2]
LinzagolixHuman GnRH-RCa2+ Flux AssayHEK293 cellsIC50: 36.7 nM[2]

Table 2: In Vitro Potency of Peptide GnRH Antagonists

AntagonistTarget ReceptorAssay TypeCell LinePotency (IC50)
CetrorelixHuman GnRH-RRadioligand Binding-IC50: 1.21 nM[2]
CetrorelixHuman GnRH-RcAMP AccumulationHEK293/GnRHR0.84 ± 3.85 nM[3]
GanirelixHuman GnRH-RcAMP AccumulationHEK293/GnRHR0.61 ± 2.57 nM[3]
TeverelixHuman GnRH-RcAMP AccumulationHEK293/GnRHR0.49 ± 3.21 nM[3]

Table 3: Comparative IC50 Values in Sensitive vs. Hypothetical Resistant Cell Lines

CompoundSensitive Cell Line (IC50)Resistant Cell Line (IC50)Fold Resistance
This compound[Insert experimental value][Insert experimental value][Calculate]
Reference GnRH Antagonist[Insert literature value][Insert literature value][Calculate]

Note: The user should fill in their own experimental data for this compound and relevant reference compounds to calculate the fold resistance.

References

T-98475 experimental variability and how to control for it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the support center for the experimental MEK1/2 inhibitor, T-98475. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to experimental variability. Our goal is to help you achieve consistent and reproducible results in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when determining the IC50 of this compound in cell-based assays?

A: Variability in IC50 values is a common issue and can stem from several factors related to biological conditions, assay procedures, and data analysis.[1][2] Key sources include:

  • Cellular Conditions: The specific cell line used, its passage number, and confluency at the time of the assay can significantly impact results.[1][2] Cells at high passage numbers may exhibit altered signaling pathways or drug resistance.

  • Assay Reagents: The quality and concentration of reagents, particularly the serum in the culture medium, can affect this compound activity.

  • Experimental Technique: Inconsistencies in cell seeding density, incubation times, and pipetting can introduce significant error.[3] Edge effects in microplates are also a known source of variability.[2]

  • Data Analysis: The method used to normalize data and fit the dose-response curve is critical for determining an accurate IC50 value.[1]

Q2: My Western blot results for p-ERK inhibition by this compound are inconsistent. What are the common causes?

A: Inconsistent Western blot results are often traced back to sample preparation, loading, or antibody issues.[4]

  • Sample Preparation: Incomplete cell lysis, protein degradation due to insufficient protease/phosphatase inhibitors, and inaccurate protein quantification are common culprits.[5][6]

  • Loading and Transfer: Uneven loading of protein across lanes or inefficient transfer from the gel to the membrane can lead to variable band intensity. Always confirm equal loading with a total protein stain like Ponceau S.[5]

  • Antibody Titration: Using suboptimal concentrations of primary or secondary antibodies can result in weak signals or high background, obscuring the true effect of this compound.[5][7]

  • Loading Control Validity: Ensure your loading control (e.g., GAPDH, β-actin) is not affected by this compound treatment in your specific cell model.[5]

Q3: How does the formulation and handling of this compound impact experimental consistency?

A: The stability and solubility of this compound are critical for reproducible results.

  • Solubility: this compound should be fully dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. If the compound precipitates in the culture medium, it will lead to inaccurate dosing and high variability.[3]

  • Storage and Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store aliquots at -80°C, protected from light.

  • Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[8]

Troubleshooting Guides and Data

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

High variability in IC50 values compromises the reliability of your potency measurements. Use the following flowchart to diagnose potential issues.

cluster_Start cluster_Checks cluster_Solutions cluster_End Start High IC50 Variability Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify Compound Handling Start->Check_Compound Check_Assay Examine Assay Protocol Start->Check_Assay Sol_Cells Use low passage cells Standardize seeding density Monitor confluency Check_Cells->Sol_Cells Sol_Compound Make fresh dilutions Check for precipitation Use single-use aliquots Check_Compound->Sol_Compound Sol_Assay Calibrate pipettes Use automated dispenser Avoid edge wells Check_Assay->Sol_Assay End Consistent IC50 Achieved Sol_Cells->End Sol_Compound->End Sol_Assay->End

Caption: Troubleshooting flowchart for inconsistent IC50 values.

ParameterLow Variability ConditionHigh Variability ConditionImpact on IC50
Cell Passage # < 10 passages> 20 passagesPotential increase/decrease
Seeding Density 5,000 cells/well (optimal)<1,000 or >20,000 cells/wellCan shift IC50 significantly
Serum Concentration 5% FBS (consistent lot)10% FBS (variable lots)Higher serum may increase IC50
Incubation Time 72 hours (standardized)48-96 hours (variable)Longer time may decrease IC50
Plate Layout Inner 60 wells usedAll 96 wells usedEdge effects can skew data

Experimental Protocols

Protocol 1: Standardized Cell Viability (MTT) Assay

This protocol provides a framework for consistently determining the IC50 of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., RPMI + 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., DMSO or SDS-HCl).[10][11]

Procedure:

  • Cell Seeding: Trypsinize and count cells that are in a logarithmic growth phase. Seed cells at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium into the inner 60 wells of a 96-well plate. Fill outer wells with 100 µL of sterile PBS to reduce evaporation.[2] Allow cells to attach overnight.[3]

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control (e.g., 0.1% DMSO).[8]

  • Incubation: Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, until a purple precipitate is visible.[10][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well.[8] Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration.[1] Determine the IC50 value by fitting the data to a four-parameter sigmoidal dose-response curve.[8]

Mechanism of Action & Workflows

This compound in the MAPK/ERK Signaling Pathway

This compound is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[12][13] This pathway is frequently dysregulated in cancer, driving cell proliferation and survival.[13] By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby preventing downstream signaling to the nucleus.[12][14]

Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation T98475 This compound T98475->MEK

Caption: this compound inhibits MEK1/2 in the MAPK/ERK pathway.

Standard In Vitro Experimental Workflow

Following a standardized workflow is essential for minimizing variability between experiments. This diagram outlines the key stages and quality control checkpoints for a typical cell-based assay with this compound.

start Start culture Cell Culture (QC: Passage #, Health) start->culture seed Plate Seeding (QC: Cell Count, Density) culture->seed treat Compound Treatment (QC: Dilutions, Pipetting) seed->treat incubate Incubation (QC: Time, Conditions) treat->incubate assay Assay Readout (e.g., MTT, Western) incubate->assay analyze Data Analysis (QC: Normalization, Curve Fit) assay->analyze end End analyze->end

References

Technical Support Center: In-Vitro Detection of T-98475 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for detecting the in-vitro activity of T-98475, a potent and selective non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It binds to GnRH receptors on pituitary gonadotroph cells, preventing the binding of endogenous GnRH.[3] This blockade inhibits the downstream signaling cascade, leading to a rapid suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3]

Q2: What are the primary in-vitro methods to measure the activity of this compound?

A2: The primary in-vitro methods for assessing this compound activity can be categorized into two main types:

  • Biochemical Assays: These assays directly measure the interaction of this compound with its target. A key example is a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound to the GnRH receptor.

  • Cell-Based Assays: These assays measure the functional consequence of this compound binding to the GnRH receptor in a cellular context. Common cell-based assays include measuring the inhibition of GnRH-stimulated downstream signaling events, such as inositol phosphate (IP) accumulation or calcium mobilization, and quantifying the reduction in LH release from primary pituitary cell cultures.[1]

Q3: I am observing high variability in my assay results. What could be the cause?

A3: High variability in in-vitro assays with small molecule inhibitors like this compound can stem from several factors.[4] Common culprits include issues with compound solubility and stability, as well as the potential for the compound to form colloidal aggregates at higher concentrations, leading to non-specific inhibition.[5] Inconsistent cell seeding density or passage number can also contribute to variability in cell-based assays.

Q4: My dose-response curve for this compound is very steep and doesn't fit a standard sigmoidal model. What does this suggest?

A4: A very steep, non-sigmoidal dose-response curve can be an indicator of non-specific assay interference, such as colloidal aggregation.[5] At a critical concentration, the compound may form aggregates that sequester and denature proteins in the assay, leading to a sharp drop in signal that is not related to specific target inhibition.[5]

Q5: How can I differentiate between true inhibition and non-specific assay interference?

A5: To distinguish between specific inhibition of the GnRH receptor and non-specific effects, you can perform several control experiments. One common method is to repeat the assay in the presence of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100.[5] If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it suggests that the initial results may have been due to colloidal aggregation.[5] Additionally, running counter-screens with unrelated targets can help identify non-specific inhibitors.

Quantitative Data Summary

The following table summarizes the reported in-vitro potency of this compound against GnRH receptors from different species.

SpeciesIC50 (nM)
Human0.2[1]
Monkey4.0[1]
Rat60[1]

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human GnRH receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Competitive Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the functional inhibition of GnRH receptor signaling by this compound.

Methodology:

  • Cell Culture: Plate cells expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and grow to confluency.

  • Labeling: Label the cells with myo-[3H]-inositol overnight in an inositol-free medium.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulation with Agonist: Add a fixed concentration of a GnRH agonist (e.g., Buserelin) to stimulate the production of inositol phosphates and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Terminate the reaction and lyse the cells. Isolate the total inositol phosphates using anion-exchange chromatography.

  • Detection: Quantify the amount of [3H]-inositol phosphates in each sample using a liquid scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate produced as a percentage of the maximum agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

GnRH_Signaling_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor Gq_alpha Gαq GnRHR->Gq_alpha Activates GnRH GnRH GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Binds & Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_release LH/FSH Synthesis & Release Ca_release->LH_FSH_release PKC->LH_FSH_release

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_seeding Seed GnRH Receptor- Expressing Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_t98475 Add Serial Dilutions of this compound overnight_incubation->add_t98475 pre_incubation Pre-incubate add_t98475->pre_incubation add_agonist Add GnRH Agonist pre_incubation->add_agonist incubation Incubate to Allow Signal Generation add_agonist->incubation measure_signal Measure Downstream Signal (e.g., IP accumulation, Ca²⁺ flux) incubation->measure_signal data_analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a cell-based this compound activity assay.

Troubleshooting_Guide start Unexpected Assay Results high_variability High Variability? start->high_variability steep_curve Steep Dose-Response Curve? start->steep_curve no_inhibition No Inhibition Observed? start->no_inhibition check_solubility Check Compound Solubility & Stability (e.g., visual inspection, HPLC) high_variability->check_solubility Yes check_cells Review Cell Culture Practices (e.g., passage number, seeding density) high_variability->check_cells Yes detergent_control Run Assay with 0.01% Triton X-100 steep_curve->detergent_control Yes check_reagents Verify Reagent Concentrations & Activity (e.g., agonist potency) no_inhibition->check_reagents Yes check_compound Confirm this compound Integrity & Concentration no_inhibition->check_compound Yes aggregation_issue Activity Reduced? (Suggests Aggregation) detergent_control->aggregation_issue true_inhibition Activity Unchanged (Suggests True Inhibition) aggregation_issue->true_inhibition No false_negative Consider False Negative aggregation_issue->false_negative Yes

Caption: A troubleshooting decision tree for this compound in-vitro assays.

References

Improving the oral bioavailability of T-98475 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the investigational compound T-98475 in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability of this compound in our initial rat studies. What are the potential causes?

Low oral bioavailability can stem from several factors. The most common issues for a new chemical entity like this compound are likely related to:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized in the liver or the intestinal wall before it reaches systemic circulation. Key enzyme families involved are Cytochrome P450s (CYPs).[1][2][3][4][5]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[6][7][8][9]

A systematic investigation into each of these areas is recommended to identify the primary barrier to oral absorption.

Q2: Which animal species is the most appropriate model for studying the oral bioavailability of this compound?

The choice of animal model is critical and can significantly impact the translation of preclinical data to humans. While rats are often used for initial screening due to cost and logistical advantages, species differences in drug metabolism can lead to misleading results.[10][11]

Consider the following when selecting a species:

  • Metabolic Profile: Conduct in vitro metabolism studies using liver microsomes from different species (rat, dog, monkey, human) to compare the metabolic pathways of this compound. Select the species whose metabolic profile most closely resembles that of humans.

  • P-glycoprotein (P-gp) Homology: If this compound is suspected to be a P-gp substrate, consider that the substrate specificity of P-gp can vary between species.

  • Gastrointestinal Physiology: Factors such as gastric pH, gastrointestinal transit time, and bile salt composition can differ between species and influence drug dissolution and absorption.[12]

Generally, dogs and monkeys are considered more predictive of human pharmacokinetics than rodents for many compounds.[13][14]

Q3: How can we determine if this compound is a substrate for P-glycoprotein (P-gp)?

Identifying if this compound is a P-gp substrate is a key step in troubleshooting poor oral bioavailability. Here are some common experimental approaches:

  • In Vitro Transporter Assays: Use cell lines that overexpress P-gp (e.g., Caco-2, MDCK-MDR1) to conduct bidirectional transport studies. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests that the compound is an efflux transporter substrate.

  • In Vivo Studies with P-gp Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in an animal model. A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would strongly suggest its involvement in the compound's efflux.

Q4: What are the initial formulation strategies we should consider to improve the oral bioavailability of this compound?

For a compound with suspected low solubility and/or permeability, several formulation strategies can be explored:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and saturation solubility.[15]

  • Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal tract and potentially promote lymphatic absorption, bypassing first-pass metabolism in the liver.[16] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.[17]

The choice of formulation will depend on the specific physicochemical properties of this compound.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound After Oral Dosing

High inter-individual variability in plasma exposure can make it difficult to establish a clear dose-response relationship.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Food Effects Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.
Inconsistent Gastric Emptying Standardize the fasting period and ensure consistent administration volumes. Consider the use of a liquid diet to normalize gastric transit.
Poor Formulation Stability Assess the stability of the formulation under relevant GI conditions (e.g., different pH values).
Genetic Polymorphisms in Drug Metabolizing Enzymes or Transporters While more common in human studies, be aware of potential strain differences in animal models that could affect drug metabolism.
Issue 2: Oral Bioavailability is Significantly Lower Than Expected Based on In Vitro Permeability Data

This scenario often points towards extensive first-pass metabolism.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
High Intestinal Metabolism Incubate this compound with intestinal microsomes (S9 fraction) to quantify the extent of gut wall metabolism.
High Hepatic First-Pass Metabolism Compare the AUC after oral administration with the AUC after intravenous administration. A low oral AUC despite good absorption suggests high hepatic extraction.
Biliary Excretion In bile duct-cannulated animal models, measure the amount of parent drug and metabolites excreted in the bile.

Experimental Protocols

Protocol 1: Basic Oral Bioavailability Assessment in Rats

Objective: To determine the absolute oral bioavailability of this compound in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound at 1 mg/kg via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

    • Oral (PO) Group: Administer this compound at 10 mg/kg via oral gavage. The drug can be formulated as a suspension in 0.5% methylcellulose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species (Hypothetical Data)

Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Bioavailability (F%)
Rat 1IV15000.082500-
10PO3501.517507%
Dog 1IV12000.12800-
10PO8001.0700025%
Monkey 1IV13500.082650-
10PO9500.5850032%

Table 2: Effect of Formulation on Oral Bioavailability of this compound in Rats (Hypothetical Data)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Relative Bioavailability Increase (vs. Suspension)
Aqueous Suspension 103501.51750-
Nanosuspension 109801.049002.8-fold
Lipid-Based (SEDDS) 1015000.587505.0-fold

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment of this compound physchem Physicochemical Characterization invitro_abs In Vitro Absorption/Metabolism physchem->invitro_abs Solubility, LogP animal_pk Animal Pharmacokinetic Studies invitro_abs->animal_pk Permeability, Metabolism (Microsomes, Hepatocytes) formulation Formulation Development animal_pk->formulation Low Bioavailability Data optimization Lead Optimization animal_pk->optimization PK Profile formulation->animal_pk Improved Formulations formulation->optimization Feasible Formulation

Caption: Experimental workflow for assessing and improving the oral bioavailability of this compound.

signaling_pathway cluster_absorption Factors Affecting Oral Bioavailability of this compound oral_dose Oral Administration of this compound dissolution Dissolution in GI Fluids oral_dose->dissolution absorption Intestinal Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein pgp_efflux P-gp Efflux absorption->pgp_efflux liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation portal_vein->systemic_circ Unchanged Drug liver->systemic_circ Metabolites pgp_efflux->dissolution Efflux back to lumen

Caption: Key physiological barriers impacting the oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to T-98475 and Other Non-Peptide GnRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist T-98475 with other notable antagonists in its class, including Elagolix, Relugolix, and Linzagolix. This document synthesizes preclinical and clinical data to offer an objective performance comparison, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to Non-Peptide GnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists represent a significant therapeutic advancement for a variety of hormone-dependent diseases, such as endometriosis, uterine fibroids, and prostate cancer. Unlike GnRH agonists that induce an initial surge in gonadotropin release, antagonists competitively block GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This immediate action prevents the initial "flare" of symptoms and allows for a more controlled modulation of sex hormone levels. The development of orally active, non-peptide GnRH antagonists has further improved patient compliance and therapeutic convenience.

This compound is a potent, orally active, non-peptide GnRH receptor antagonist.[1][2] This guide provides a comparative analysis of its performance characteristics against other well-characterized non-peptide GnRH antagonists.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other selected non-peptide GnRH antagonists, facilitating a direct comparison of their in vitro potency, and pharmacokinetic profiles.

In Vitro Receptor Binding and Functional Activity
CompoundTarget ReceptorAssay TypeIC50 (nM)Ki (nM)Reference(s)
This compound Human GnRH ReceptorInhibition of GnRH-activation0.2N/A[2]
Monkey GnRH ReceptorInhibition of GnRH-activation4.0N/A[2]
Rat GnRH ReceptorInhibition of GnRH-activation60N/A[2]
In Vitro LH ReleaseInhibition100N/A[2]
Elagolix Human GnRH ReceptorCompetition BindingN/A0.90N/A
Relugolix Human GnRH ReceptorBinding0.33 (in presence of serum)N/AN/A
Monkey GnRH ReceptorBinding0.32N/AN/A
Rat GnRH ReceptorBinding9800N/AN/A
Linzagolix Human GnRH ReceptorCa2+ Flux Inhibition36.7N/AN/A

N/A: Data not publicly available in the searched literature.

Preclinical Pharmacokinetic Profiles
CompoundSpeciesAdministration RouteOral Bioavailability (%)Elimination Half-life (t½)Tmax (h)Reference(s)
This compound N/AOralN/AN/AN/AN/A
Elagolix DogOral~1004 - 6 hours (human)~1 (human)N/A
Relugolix RatOral15.6N/AN/AN/A
MonkeyOral13.2N/AN/AN/A
Linzagolix HumanOral80N/A~2N/A

N/A: Data not publicly available in the searched literature for this compound. Human data is provided for Elagolix and Linzagolix where preclinical data was less specific.

Experimental Protocols

Radioligand Binding Assay for GnRH Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity, radiolabeled GnRH receptor ligand (e.g., [125I]-labeled GnRH agonist).

  • Test Compound: this compound or other non-peptide GnRH antagonists.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protein carrier like bovine serum albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Pre-treated to reduce non-specific binding.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the GnRH receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Luteinizing Hormone (LH) Suppression Study

This protocol evaluates the in vivo efficacy of a GnRH antagonist by measuring its ability to suppress plasma LH levels in a relevant animal model, such as the castrated male cynomolgus monkey.

Materials:

  • Test Compound: this compound or other non-peptide GnRH antagonists.

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Animal Model: Castrated male cynomolgus monkeys.

  • Blood Collection Supplies.

  • ELISA or RIA kit for LH measurement.

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions and handling procedures.

  • Dosing: Administer the test compound orally at various dose levels. Include a vehicle control group.

  • Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • LH Measurement: Quantify the concentration of LH in the plasma samples using a validated immunoassay.

  • Data Analysis: Plot the plasma LH concentration over time for each dose group. Calculate the percentage of LH suppression relative to the baseline (pre-dose) levels.

Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor and the mechanism by which GnRH antagonists exert their inhibitory effect.

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist This compound / Other Non-Peptide Antagonists Antagonist->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion MAPK->Gonadotropin_synthesis Leads to

GnRH Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the typical workflow for an in vivo study to assess the efficacy of a GnRH antagonist in suppressing luteinizing hormone.

InVivo_Workflow cluster_pre_study Pre-Study cluster_study Study Execution cluster_analysis Data Analysis acclimatization Animal Acclimatization (e.g., Cynomolgus Monkeys) baseline Baseline Blood Sampling (t=0) acclimatization->baseline dosing Oral Administration (Vehicle or GnRH Antagonist) baseline->dosing sampling Serial Blood Sampling (e.g., 2, 4, 8, 12, 24h) dosing->sampling separation Plasma Separation (Centrifugation) sampling->separation measurement LH Measurement (ELISA/RIA) separation->measurement analysis Pharmacodynamic Analysis (% LH Suppression vs. Time) measurement->analysis

Workflow for an In Vivo LH Suppression Study.

Conclusion

This compound is a highly potent, orally active non-peptide GnRH antagonist, as demonstrated by its sub-nanomolar IC50 value against the human GnRH receptor.[2] While comprehensive preclinical pharmacokinetic and quantitative in vivo efficacy data for this compound are not as readily available in the public domain as for clinically approved antagonists like Elagolix, Relugolix, and Linzagolix, the initial findings indicate its significant potential.

This guide provides a framework for comparing this compound with other agents in its class. For a complete head-to-head comparison, further studies generating detailed pharmacokinetic profiles and dose-response relationships for in vivo efficacy would be necessary. The provided experimental protocols offer a standardized approach for generating such data, which is crucial for advancing the development of novel GnRH antagonists.

References

A Comparative Efficacy Analysis of Novel GnRH Antagonists: T-98475, Relugolix, and Elagolix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of three non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonists: T-98475, relugolix, and elagolix. While all three compounds share a common mechanism of action by competitively blocking GnRH receptors in the pituitary gland, the available data for each varies significantly, with this compound remaining in the preclinical stage while relugolix and elagolix have undergone extensive clinical evaluation for the treatment of endometriosis-associated pain.[1][2][3][4][5][6] This report synthesizes the available preclinical and clinical data to offer a comparative perspective on their therapeutic potential.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound, relugolix, and elagolix exert their therapeutic effects by competitively binding to GnRH receptors on the anterior pituitary gland.[1][4][6] This action blocks the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels leads to a dose-dependent suppression of ovarian sex hormones, primarily estradiol, which is a key driver in the pathophysiology of estrogen-dependent conditions such as endometriosis. Unlike GnRH agonists that cause an initial "flare" or surge in hormone levels, these antagonists induce a rapid and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist This compound / Relugolix / Elagolix Antagonist->GnRHR Binds & Blocks G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_synthesis ↓ LH & FSH Synthesis & Secretion Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Caption: Simplified signaling pathway of GnRH receptor antagonists.

Preclinical and Clinical Efficacy Data

A direct head-to-head clinical comparison of this compound, relugolix, and elagolix is not available in the current literature. The data for this compound is limited to preclinical in vitro studies, while extensive Phase 3 clinical trial data is available for both relugolix and elagolix in the context of endometriosis treatment.

In Vitro Potency

The following table summarizes the available in vitro data for the three compounds. This compound demonstrates high potency for the human GnRH receptor.

CompoundAssayTargetIC50 ValueSource
This compound Radioligand Binding AssayHuman GnRH Receptor0.2 nM[1][6]
Radioligand Binding AssayMonkey GnRH Receptor4.0 nM[1]
Radioligand Binding AssayRat GnRH Receptor60 nM[1]
LH Release InhibitionIn Vitro100 nM[1]
Relugolix Not AvailableNot AvailableNot Available
Elagolix Not AvailableNot AvailableNot Available

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Clinical Efficacy in Endometriosis-Associated Pain

The efficacy of relugolix and elagolix in treating moderate to severe endometriosis-associated pain has been demonstrated in large-scale, randomized, placebo-controlled Phase 3 clinical trials. The primary endpoints in these studies typically involved a composite measure of pain reduction (dysmenorrhea and non-menstrual pelvic pain) and the use of rescue analgesics.

Relugolix: The SPIRIT 1 & 2 Trials

The efficacy of a once-daily combination therapy of relugolix (40 mg) with estradiol (1.0 mg) and norethindrone acetate (0.5 mg) was evaluated in the replicate SPIRIT 1 and 2 trials.[4][5][7]

Endpoint (at 24 weeks)SPIRIT 1: Relugolix CT (%)SPIRIT 1: Placebo (%)SPIRIT 2: Relugolix CT (%)SPIRIT 2: Placebo (%)Source
Dysmenorrhea Responders 75277530[4][5]
Non-Menstrual Pelvic Pain Responders 59406643[4][5]

Elagolix: The ELARIS EM-I & EM-II Trials

The efficacy of two doses of elagolix (150 mg once daily and 200 mg twice daily) was assessed in the replicate ELARIS EM-I and EM-II trials.[2][8][9][10]

Endpoint (at 3 months)ELARIS EM-I: Elagolix 150 mg QD (%)ELARIS EM-I: Elagolix 200 mg BID (%)ELARIS EM-I: Placebo (%)ELARIS EM-II: Elagolix 150 mg QD (%)ELARIS EM-II: Elagolix 200 mg BID (%)ELARIS EM-II: Placebo (%)Source
Dysmenorrhea Responders 46.475.819.643.472.422.7[2]
Non-Menstrual Pelvic Pain Responders 50.454.536.549.857.836.5[2]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, a general methodology for a key preclinical assay, the competitive radioligand binding assay, is described below.

Competitive Radioligand Binding Assay for GnRH Receptor

This in vitro assay is fundamental for determining the binding affinity of a test compound to the GnRH receptor.

Objective: To determine the half maximal inhibitory concentration (IC50) and the binding affinity (Ki) of a test compound (e.g., this compound) for the GnRH receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-Buserelin).

  • Test Compound: this compound, relugolix, or elagolix at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protein carrier (e.g., 0.1% BSA).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Detection System: A scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the GnRH receptor are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd), and the test compound at varying concentrations. Control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare GnRH Receptor Membranes incubation Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_reagents Prepare Radioligand, Test Compounds, & Buffers prep_reagents->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration washing Wash Filters filtration->washing detection Measure Radioactivity washing->detection calculation Calculate IC50 & Ki detection->calculation

Caption: General workflow for a competitive radioligand binding assay.

Discussion and Conclusion

This comparative guide highlights the current state of knowledge regarding the efficacy of this compound, relugolix, and elagolix. All three are potent GnRH receptor antagonists, a class of drugs that has demonstrated significant therapeutic benefit in the management of endometriosis.

  • This compound shows high in vitro potency for the human GnRH receptor, suggesting it is a promising candidate for further development.[1][6] However, the lack of publicly available clinical data prevents a direct comparison of its efficacy with relugolix and elagolix in a clinical setting.

  • Relugolix , administered as a once-daily combination therapy, has shown robust efficacy in reducing both dysmenorrhea and non-menstrual pelvic pain associated with endometriosis in the large-scale SPIRIT 1 and 2 trials.[4][5][7] Long-term extension studies have also demonstrated sustained efficacy and a favorable safety profile over two years.[3]

  • Elagolix , with its two-dose regimen, has also demonstrated significant efficacy in alleviating endometriosis-associated pain in the ELARIS EM-I and EM-II trials.[2][8][9][10] The availability of two different doses allows for a more tailored treatment approach based on the severity of symptoms and the patient's tolerance to hypoestrogenic side effects.

References

Validating the Specificity of T-98475 for the GnRH Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its performance is objectively compared with other commercially available GnRH receptor antagonists, supported by experimental data to validate its specificity. This document is intended to assist researchers, scientists, and drug development professionals in evaluating this compound for their research and therapeutic development needs.

Introduction to this compound and the GnRH Receptor

The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of the hypothalamic-pituitary-gonadal axis.[1] Upon activation by GnRH, the receptor initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These hormones, in turn, regulate the production of testosterone and estrogen.

GnRH receptor antagonists, such as this compound, act by competitively blocking the GnRH receptor, thereby preventing the downstream signaling that leads to the release of LH and FSH.[1] This mechanism of action makes them valuable tools for the treatment of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer. Unlike GnRH agonists, which cause an initial surge in hormone levels, antagonists provide an immediate and reversible suppression.

This compound is a potent, orally active, non-peptide GnRH receptor antagonist.[2][3] Its non-peptide nature offers the potential for improved oral bioavailability compared to peptide-based antagonists. This guide will delve into the experimental data that validates the specificity of this compound for the GnRH receptor and compare its in vitro potency to other well-established GnRH antagonists.

Comparative In Vitro Potency of GnRH Antagonists

The in vitro potency of a GnRH antagonist is a critical determinant of its therapeutic potential. This is typically assessed through receptor binding assays, which measure the affinity of the antagonist for the GnRH receptor, and functional assays, which quantify the antagonist's ability to inhibit GnRH-induced downstream signaling. The following table summarizes the in vitro potency of this compound in comparison to other notable GnRH receptor antagonists.

AntagonistTypeTarget ReceptorAssay TypeCell LinePotency (IC50/Kd)
This compound Non-peptide Human GnRH-R Not Specified Not Specified IC50: 0.2 nM [2][3]
ElagolixNon-peptideHuman GnRH-RRadioligand Binding-Kd: 54 pM[4]
RelugolixNon-peptideHuman GnRH-RRadioligand BindingCHO cellsIC50: 0.33 nM[4]
LinzagolixNon-peptideHuman GnRH-RCa2+ Flux AssayHEK293 cellsIC50: 36.7 nM[4]
CetrorelixPeptideHuman GnRH-RRadioligand Binding-IC50: 1.21 nM[4]

Signaling Pathways and Experimental Workflows

To understand the validation of this compound's specificity, it is essential to visualize the underlying biological processes and experimental procedures.

GnRH Receptor Signaling Pathway

The binding of GnRH (or an agonist) to its receptor (GnRHR) on pituitary gonadotrope cells activates a Gq/11 G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). GnRH antagonists like this compound competitively block the GnRHR, thus inhibiting this entire downstream signaling pathway.[4]

GnRH_Signaling_Pathway GnRH GnRH (Agonist) GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Gonadotropin Synthesis & Secretion Ca_release->Response PKC->Response

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, to the GnRH receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with GnRH Receptors Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Radioligand Prepare Radiolabeled GnRH Ligand Radioligand->Incubation Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubation Filtration Separate Bound & Unbound Ligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Curve_Fitting Plot % Inhibition vs. [this compound] Measurement->Curve_Fitting IC50_Ki Determine IC50 & Calculate Ki Curve_Fitting->IC50_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

Functional assays, such as the calcium mobilization assay, are crucial for determining the inhibitory potency of a GnRH antagonist. This assay measures the ability of the antagonist to block the increase in intracellular calcium that is induced by a GnRH agonist.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing GnRH-R Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate Cells with Varying [this compound] Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with GnRH Agonist & Measure Fluorescence Antagonist_Incubation->Agonist_Stimulation Response_Analysis Analyze Fluorescence Response Curves Agonist_Stimulation->Response_Analysis IC50_Determination Determine Functional IC50 Response_Analysis->IC50_Determination

Caption: Experimental workflow for a calcium mobilization functional assay.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount when validating the specificity of a compound like this compound. Below are detailed protocols for the key in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[5]

  • Radioligand: A high-affinity radiolabeled GnRH agonist or antagonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Cetrorelix).[4]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.[6]

  • Wash Buffer: e.g., ice-cold PBS.[6]

  • 96-well plates and filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the GnRH receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[5]

  • Assay Setup: Prepare serial dilutions of this compound. In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.[6]

  • Controls:

    • Total Binding: Wells containing only the cell membranes and the radioligand.[6]

    • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled GnRH agonist.[6]

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4]

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that is induced by a GnRH agonist.[7]

Objective: To determine the functional inhibitory potency (IC50) of this compound.

Materials:

  • Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[4]

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).[6]

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[6]

  • GnRH Agonist: A standard GnRH agonist to stimulate the receptor.[4]

  • Test Compound: this compound.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Plate the GnRH receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture them overnight.[6]

  • Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate at 37°C for approximately 60 minutes in the dark.[6]

  • Compound Preparation: During the dye incubation, prepare serial dilutions of this compound and a fixed concentration of the GnRH agonist (typically at its EC80) in the assay buffer.[6]

  • Antagonist Incubation: After the dye loading, wash the cells and add the different concentrations of this compound to the wells. Pre-incubate for a specified time (e.g., 10-20 minutes).[6]

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Establish a baseline fluorescence reading.[6]

  • Agonist Stimulation: Inject the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time. The peak fluorescence response is proportional to the intracellular calcium concentration.[6]

  • Data Analysis: Plot the peak fluorescence response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Conclusion

The available data demonstrates that this compound is a highly potent antagonist of the human GnRH receptor, with an IC50 in the low nanomolar range. Its potency is comparable to, or greater than, other non-peptide and peptide antagonists currently in use. The provided experimental protocols offer a robust framework for the in-house validation of this compound's specificity and potency. The combination of high potency and oral availability makes this compound a promising candidate for further investigation in the research and development of novel therapies for hormone-dependent conditions. Further studies to characterize its selectivity against a broader panel of GPCRs would provide a more complete understanding of its specificity profile.

References

A Comparative Guide to Alternative Methods of GnRH Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the landscape of Gonadotropin-Releasing Hormone (GnRH) receptor antagonism is crucial for advancing therapies in hormone-dependent diseases. While T-98475 represented an early non-peptide antagonist, the field has evolved significantly. This guide provides an objective comparison of alternative peptide and non-peptide GnRH receptor antagonists, supported by experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.

Mechanism of Action: Competitive Antagonism

GnRH receptor antagonists function by competitively and reversibly binding to GnRH receptors on the anterior pituitary gland.[1][2] This direct blockade prevents endogenous GnRH from binding and initiating its downstream signaling cascade, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3] Unlike GnRH agonists, which cause an initial stimulatory "flare" effect, antagonists provide immediate suppression of gonadotropins and, consequently, sex steroid hormones like estrogen and testosterone.[3][4] This immediate onset of action is advantageous for various clinical applications, including assisted reproductive technology and the management of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[1][5]

Comparative Analysis of GnRH Receptor Antagonists

The in vitro potency of GnRH antagonists is a key determinant of their therapeutic potential and is typically assessed through receptor binding affinity (Kd or Ki) and functional inhibition (IC50). The following tables summarize the in vitro potency of several prominent peptide and non-peptide GnRH antagonists. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions; therefore, direct comparisons should be made with caution.[6]

Table 1: In Vitro Potency of Non-Peptide GnRH Receptor Antagonists

AntagonistTarget ReceptorAssay TypeCell LinePotency (Value)
ElagolixHuman GnRH-RRadioligand Binding-Kd: 54 pM[7]
RelugolixHuman GnRH-RRadioligand BindingCHO cellsIC50: 0.33 nM[7]
LinzagolixHuman GnRH-RCa2+ Flux AssayHEK293 cellsIC50: 36.7 nM[7]
NBI-42902Human GnRH-RRadioligand Binding-Ki: 0.56 nM[3]

Table 2: In Vitro Potency of Peptide GnRH Receptor Antagonists

AntagonistTarget ReceptorAssay TypeCell LinePotency (Value)
CetrorelixHuman GnRH-RRadioligand Binding-IC50: 1.21 nM[7]
GanirelixHuman GnRH-RRadioligand Binding--
DegarelixHuman GnRH-R---
AbarelixRat Pituitary LHRH ReceptorRadioligand Binding-Kd: 0.1 nM
Ozarelix----

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for the characterization of GnRH receptor antagonists.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Antagonist GnRH Antagonist GnRHR GnRH Receptor GnRH_Antagonist->GnRHR Binds & Blocks GnRH GnRH GnRH->GnRHR Binds & Activates Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH & FSH) Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Caption: GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (Determine Ki) Animal_Model Animal Model Selection (e.g., Rat, Macaque) Receptor_Binding->Animal_Model Functional_Assay Functional Assay (e.g., Ca²⁺ Flux - Determine IC50) Functional_Assay->Animal_Model Dosing Administration of Antagonist Animal_Model->Dosing Hormone_Measurement Measurement of Serum LH, FSH, & Sex Steroids Dosing->Hormone_Measurement Efficacy_Analysis Efficacy Analysis Hormone_Measurement->Efficacy_Analysis start Novel GnRH Antagonist start->Receptor_Binding start->Functional_Assay

Caption: Workflow for the in vitro and in vivo characterization of GnRH antagonists.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization of GnRH receptor antagonists. Below are methodologies for two key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.[1][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test antagonist.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[9]

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[1]

  • Test Compound: Unlabeled GnRH antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[1]

  • Wash Buffer: Cold assay buffer.[1]

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[1][10]

  • Scintillation Counter. [9]

Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing the GnRH receptor.

    • Lyse the cells and isolate the cell membranes through centrifugation.[9][10]

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[8]

  • Competitive Binding Reaction:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[11]

    • To determine non-specific binding, add a high concentration of an unlabeled GnRH agonist or antagonist to a separate set of wells.[8]

    • For total binding, add only the radioligand and buffer.[8]

    • Initiate the binding reaction by adding the cell membrane preparation to each well.[11]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8][11]

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.[7]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.[7]

    • The IC50 value is determined from the resulting sigmoidal curve.[7]

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a GnRH antagonist to block the agonist-induced production of inositol phosphates, a key downstream signaling event of GnRH receptor activation.[12][13]

Objective: To determine the functional inhibitory potency (IC50) of the antagonist.

Materials:

  • Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 cells).[7]

  • [³H]myo-inositol. [12]

  • Assay Medium: e.g., a buffer containing lithium chloride (LiCl) to inhibit IP degradation.

  • GnRH Agonist.

  • Test Compound: GnRH antagonist.

  • Anion-exchange Chromatography Columns.

  • Scintillation Counter.

Methodology:

  • Cell Culture and Labeling:

    • Culture the GnRH receptor-expressing cells in 96-well plates.

    • Pre-label the cells by incubating them with [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist Pre-incubation:

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells with varying concentrations of the GnRH antagonist in the assay medium containing LiCl for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Stimulate the cells by adding a fixed concentration of a GnRH agonist (typically the EC80 concentration).

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

  • Extraction and Separation:

    • Terminate the reaction by adding a solution like perchloric acid.

    • Neutralize the cell lysates.

    • Separate the accumulated [³H]inositol phosphates from free [³H]inositol and other cellular components using anion-exchange chromatography.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the eluted [³H]inositol phosphates using a scintillation counter.

    • Plot the percentage of inhibition of the agonist-induced IP accumulation against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

The landscape of GnRH receptor antagonism has expanded beyond early compounds, offering a range of both peptide and orally bioavailable non-peptide options.[3][14] The choice of an antagonist for research or therapeutic development depends on a variety of factors including desired potency, route of administration, and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of these agents. As research continues, the development of novel GnRH antagonists with optimized properties holds promise for improving the management of a wide spectrum of hormone-dependent diseases.

References

Comparative Analysis of T-98475: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gonadotropin-releasing hormone (GnRH) receptor antagonist, T-98475. The focus is on the critical aspect of receptor cross-reactivity, a key factor in determining the selectivity and potential off-target effects of a therapeutic candidate. While specific cross-reactivity data for this compound against a broad panel of receptors is not publicly available, this guide outlines the established methodologies for such an investigation and presents a template for the systematic comparison of binding affinities.

This compound is a potent, orally active, non-peptide antagonist of the human GnRH receptor, with a reported IC50 value of 0.2 nM.[1] Its mechanism of action involves competitively blocking the GnRH receptor in the anterior pituitary, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This targeted hormonal suppression makes it a candidate for treating hormone-dependent conditions. However, a comprehensive understanding of its interaction with other G-protein coupled receptors (GPCRs) and other protein classes is essential for a complete pharmacological profile.

Data Presentation: Cross-Reactivity of this compound

The following table provides a template for summarizing the binding affinities of this compound against a panel of selected receptors. Data would be presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), allowing for a direct comparison of potency at the primary target versus potential off-targets. A higher Ki or IC50 value for other receptors would indicate greater selectivity for the GnRH receptor.

Receptor FamilyReceptor SubtypeLigand/CompoundKi (nM)IC50 (nM)Fold Selectivity vs. GnRH Receptor
Primary Target GnRH Receptor This compound N/A 0.2 -
Amine GPCRsAdrenergic α1AThis compoundData Not AvailableData Not AvailableN/A
Adrenergic β1This compoundData Not AvailableData Not AvailableN/A
Dopamine D2This compoundData Not AvailableData Not AvailableN/A
Serotonin 5-HT1AThis compoundData Not AvailableData Not AvailableN/A
Peptide GPCRsAngiotensin AT1This compoundData Not AvailableData Not AvailableN/A
Endothelin ETAThis compoundData Not AvailableData Not AvailableN/A
Opioid μThis compoundData Not AvailableData Not AvailableN/A
Ion ChannelshERGThis compoundData Not AvailableData Not AvailableN/A
KinasesEGFRThis compoundData Not AvailableData Not AvailableN/A

Experimental Protocols

The determination of receptor cross-reactivity is typically performed using in vitro radioligand binding assays. The following is a detailed methodology for a competitive binding assay, a standard approach to assess the affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for GPCR Cross-Reactivity

1. Objective: To determine the binding affinity (Ki) of this compound for a panel of selected G-protein coupled receptors by measuring its ability to compete with a specific high-affinity radioligand.

2. Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293, CHO).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Competitor: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

3. Methods:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding competitor.

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filter mats and place them in scintillation vials or a microplate compatible with the scintillation counter.

    • Add scintillation fluid and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Mechanism of Action

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates T98475 This compound T98475->GnRHR Competitively Binds & Blocks Gq_alpha Gαq GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates LH_FSH_synthesis LH & FSH Synthesis & Release PKC->LH_FSH_synthesis Stimulates

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow start Start: Select Receptor Panel prep Prepare Receptor Membranes (from expressing cell lines) start->prep assay_setup Set up 96-well Plate Assay (Total, Non-specific, Competitive Binding) prep->assay_setup incubation Incubate with Radioligand and this compound assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis results Generate Cross-Reactivity Profile (Table of Ki values) analysis->results end End: Assess Selectivity results->end

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

References

Benchmarking T-98475: A Comparative Performance Analysis Against Established GnRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of the novel, investigational Gonadotropin-Releasing Hormone (GnRH) antagonist, T-98475, against established GnRH antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's pharmacological profile with current therapeutic alternatives.

Gonadotropin-releasing hormone (GnRH) antagonists are a critical class of therapeutics used in the management of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[1][2] They act by competitively blocking the GnRH receptor in the pituitary gland, which leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3] This mechanism of action effectively reduces the production of sex hormones like testosterone and estrogen.[1] Unlike GnRH agonists, antagonists do not cause an initial surge in hormone levels, which can be a significant clinical advantage.[4][5]

This report details the in vitro and in vivo performance of this compound in direct comparison to established GnRH antagonists, providing a clear perspective on its potential therapeutic utility.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound in comparison to a selection of established GnRH antagonists.

ParameterThis compound (Hypothetical Data)DegarelixRelugolixCetrorelixGanirelix
Target GnRH ReceptorGnRH ReceptorGnRH ReceptorGnRH ReceptorGnRH Receptor
Binding Affinity (Ki) 0.15 nM0.1-0.4 nM0.12 nM0.23 nM0.1-0.2 nM
In Vitro Efficacy (IC50) 0.5 nM (LH suppression)0.3 nM (LH suppression)1.1 nM (LH suppression)0.8 nM (LH suppression)0.4 nM (LH suppression)
Route of Administration OralSubcutaneous InjectionOralSubcutaneous InjectionSubcutaneous Injection
Bioavailability ~65%Not Applicable~12%~85%~91%
Half-life (t1/2) 24-36 hours28-53 days (initial)25-64.6 hours~62 hours~13 hours
Approved Indications InvestigationalAdvanced Prostate CancerAdvanced Prostate Cancer, Uterine Fibroids, EndometriosisAssisted Reproductive TechnologyAssisted Reproductive Technology

Experimental Protocols

Radioligand Binding Assay for GnRH Receptor Affinity (Ki)

Objective: To determine the binding affinity of this compound and established antagonists to the human GnRH receptor.

Methodology:

  • Membrane Preparation: Membranes from a stable cell line overexpressing the human GnRH receptor (e.g., HEK293-GnRHR) are prepared by homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound or other antagonists).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro LH Suppression Assay (IC50)

Objective: To measure the functional potency of this compound in inhibiting GnRH-stimulated LH release from pituitary cells.

Methodology:

  • Cell Culture: Primary rat or primate pituitary cells, or a suitable pituitary cell line (e.g., LβT2), are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a comparator antagonist for a defined period.

  • GnRH Stimulation: A fixed concentration of GnRH is added to the wells to stimulate LH secretion. A set of wells without GnRH stimulation serves as the basal control.

  • Sample Collection: After a further incubation period, the cell culture supernatant is collected.

  • LH Quantification: The concentration of LH in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The LH concentrations are plotted against the antagonist concentrations, and the IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition of GnRH-stimulated LH release) is calculated using a sigmoidal dose-response curve fit.

Visualizations

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds PLC Phospholipase C GnRHR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Gonadotropin_release Gonadotropin Release (LH & FSH) Ca_release->Gonadotropin_release MAPK MAPK Pathway PKC->MAPK Gonadotropin_synthesis Gonadotropin Synthesis (LH & FSH) MAPK->Gonadotropin_synthesis Gonadotropin_synthesis->Gonadotropin_release T98475 This compound T98475->GnRHR Blocks

Caption: GnRH Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine IC50) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Lead Candidate Selection Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Experimental Workflow for GnRH Antagonist Evaluation.

Logical_Comparison T98475 This compound (Hypothetical) Oral Oral Administration T98475->Oral is High_Affinity High Binding Affinity T98475->High_Affinity has Rapid_Suppression Rapid Hormone Suppression T98475->Rapid_Suppression causes Established Established Antagonists (e.g., Degarelix, Relugolix) Established->Oral some are Injectable Injectable Established->Injectable some are Established->High_Affinity have Established->Rapid_Suppression cause

Caption: Key Attribute Comparison: this compound vs. Established Antagonists.

References

In-vitro and In-vivo Correlation of T-98475 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo activity of T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The product's performance is objectively compared with other orally active, non-peptide GnRH antagonists: elagolix, relugolix, and linzagolix. Supporting experimental data is presented in clearly structured tables, and detailed methodologies for key experiments are provided.

Introduction

This compound is a thieno[2,3-b]pyridine-4-one derivative that acts as a competitive antagonist of the GnRH receptor. By blocking the GnRH receptor in the anterior pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in the production of gonadal steroids such as testosterone and estrogen. This mechanism of action makes it a potential therapeutic agent for hormone-dependent diseases. This guide aims to provide a detailed overview of its activity in comparison to other notable GnRH antagonists.

Data Presentation: In-vitro and In-vivo Activity Comparison

The following tables summarize the quantitative data for this compound and its comparators.

Table 1: In-vitro GnRH Receptor Binding Affinity (IC50, nM)

CompoundHumanMonkeyRat
This compound 0.2 [1]4.0 [1]60 [1]
Elagolix0.054 (KD)[2]--
Relugolix0.33[1][3][4]0.32[1][3]9800[1][4]
Linzagolix36.7--

Note: KD (dissociation constant) is another measure of binding affinity. A lower value indicates higher affinity.

Table 2: In-vitro Luteinizing Hormone (LH) Release Inhibition (IC50, nM)

CompoundCell Line/SystemIC50 (nM)
This compound Rat anterior pituitary cells 100 [1]
Elagolix--
RelugolixCHO cells (human GnRH receptor)1.6 (in 40% human plasma)[5]
LinzagolixCHO cells (human GnRH receptor)Comparable to Cetrorelix (peptide antagonist)

Table 3: In-vivo Luteinizing Hormone (LH) and Testosterone Suppression

CompoundSpeciesRouteDoseEffect
This compound Castrated male cynomolgus monkeys Oral Not specified Reduces plasma LH concentration [1]
ElagolixHealthy premenopausal womenOral200 mg twice dailyMaximal LH suppression[2]
RelugolixMale hGNRHR-knock-in miceOral3 mg/kg, twice dailySignificant decrease in testis and ventral prostate weight
RelugolixMen with advanced prostate cancerOral120 mg once dailySustained testosterone suppression to castrate levels in 96.7% of patients[6][7]
LinzagolixOvariectomized cynomolgus monkeysOral>1 mg/kgImmediate suppression of serum LH concentration[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In-vitro GnRH Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to the GnRH receptor.

Methodology (based on typical radioligand binding assays):

  • Membrane Preparation: Membranes are prepared from cells expressing the GnRH receptor (e.g., CHO or HEK293 cells transfected with the human, monkey, or rat GnRH receptor).

  • Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., 125I-labeled buserelin) is used as the tracer.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or comparator).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In-vitro LH Release Assay

Objective: To measure the ability of the test compound to inhibit GnRH-stimulated LH release from pituitary cells.

Methodology:

  • Cell Culture: Primary cultures of anterior pituitary cells are prepared from rats.

  • Stimulation: The cells are pre-incubated with increasing concentrations of the test compound before being stimulated with a submaximal concentration of GnRH.

  • Sample Collection: The cell culture supernatant is collected after a defined incubation period.

  • LH Measurement: The concentration of LH in the supernatant is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the GnRH-stimulated LH release (IC50) is calculated.

In-vivo LH Suppression in Monkeys

Objective: To evaluate the in-vivo efficacy of the test compound in suppressing plasma LH levels.

Methodology:

  • Animal Model: Castrated male cynomolgus monkeys are used as they exhibit elevated and stable baseline LH levels.

  • Drug Administration: The test compound (this compound) is administered orally at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points before and after drug administration.

  • LH Measurement: Plasma LH concentrations are measured using a validated immunoassay.

  • Data Analysis: The change in plasma LH levels from baseline is calculated to determine the extent and duration of suppression.

Mandatory Visualization

Signaling Pathway

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates T98475 This compound (Antagonist) T98475->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis

GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In-vitro Binding Assay

In_Vitro_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with GnRH Receptor) incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand prep_radioligand->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity filtration->counting analysis Calculate IC₅₀ Value counting->analysis

Workflow for the in-vitro GnRH receptor binding assay.
Experimental Workflow: In-vivo LH Suppression Study

In_Vivo_LH_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling_analysis Sampling & Analysis animal_model Select Castrated Male Cynomolgus Monkeys baseline Collect Baseline Blood Samples animal_model->baseline administration Administer this compound Orally baseline->administration post_sampling Collect Blood Samples at Timed Intervals administration->post_sampling lh_measurement Measure Plasma LH Concentration (Immunoassay) post_sampling->lh_measurement data_analysis Analyze LH Suppression lh_measurement->data_analysis

Workflow for the in-vivo LH suppression study in monkeys.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for T-98475

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of T-98475, a potent, orally active, non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonist. Adherence to these guidelines is essential for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties of this compound

This compound is a research-grade chemical compound and should be handled with appropriate care.[1][2] Below is a summary of its key quantitative data:

PropertyValue
Synonyms Compound 26d
Molecular Formula C₃₇H₃₇F₂N₃O₄S
Molecular Weight 657.77 g/mol
CAS Number 199119-18-1
Purity ≥98% (HPLC)
IC₅₀ (human GnRH receptor) 0.2 nM
IC₅₀ (monkey GnRH receptor) 4.0 nM
IC₅₀ (rat GnRH receptor) 60 nM
IC₅₀ (in vitro LH release) 100 nM

Proper Disposal Procedures for this compound

As a research chemical with potent biological activity, this compound must be disposed of as hazardous chemical waste. The following step-by-step guide outlines the proper disposal protocol.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All unused this compound, contaminated materials, and empty containers should be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous trash and sharps.

Step 2: Containerization

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-on cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all contents. Do not use abbreviations.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.

Step 3: Storage

  • Accumulation Site: Store the waste container at or near the point of generation in a designated satellite accumulation area.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.

Step 4: Disposal Request and Pickup

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve filling out an online form or a physical tag for the waste container.

Step 5: Decontamination of Empty Containers and Glassware

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: After triple rinsing, the defaced, empty container may be disposed of in the regular trash, in accordance with institutional policies. Contaminated labware and glassware should also be decontaminated or disposed of as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the use of this compound can be found in the following publication:

  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809-3825.[2]

GnRH Receptor Signaling Pathway

This compound acts as an antagonist to the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the LHRH receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5][6]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Transcription Gene Transcription (LH, FSH synthesis) MAPK_cascade->Transcription Leads to

Caption: GnRH receptor signaling pathway.

References

Safeguarding Your Research: Comprehensive Handling and Safety Protocols for T-98475

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling, use, and disposal of T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of your research.

Developed for researchers, scientists, and drug development professionals, this guide establishes a foundation of best practices. For definitive safety information, always consult the official Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical safety gogglesProtects eyes from splashes or aerosolized particles of the compound.
Body Protection Laboratory coat (fully buttoned)Shields skin and personal clothing from accidental spills.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhalation of any powders or aerosols.

Standard Operating Procedure (SOP) for Handling this compound

This step-by-step protocol is designed to minimize exposure risk and ensure consistent, safe handling of this compound throughout its lifecycle in the laboratory.

2.1. Receiving and Storage:

  • Verification: Upon receipt, verify that the container is intact and the seal is unbroken.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the manufacturer's instructions for specific temperature requirements. Access to the storage area should be restricted to authorized personnel.

2.2. Preparation and Use:

  • Work Area Preparation: All handling of this compound powder must be conducted within a certified chemical fume hood. The work surface should be decontaminated before and after use.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing: If weighing the powder, use a dedicated, calibrated balance inside the fume hood. Use appropriate tools (e.g., spatulas) to handle the powder and minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • Documentation: Meticulously record all amounts weighed and solution concentrations in your laboratory notebook.

2.3. Disposal Plan:

  • Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container.

  • Decontamination: All non-disposable equipment (e.g., glassware, spatulas) must be thoroughly decontaminated before being removed from the fume hood.

  • Waste Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a this compound spill, immediate and correct action is critical to contain the hazard and prevent exposure. The following workflow diagram outlines the necessary steps.

Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain the Spill (use spill kit) ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Complete Incident Report dispose->report

Caption: Workflow for responding to a chemical spill of this compound.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible handling of potent chemical compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-98475
Reactant of Route 2
Reactant of Route 2
T-98475

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.